molecular formula C8H14O4 B1601677 Diethyl succinate-d4 CAS No. 52089-62-0

Diethyl succinate-d4

Cat. No.: B1601677
CAS No.: 52089-62-0
M. Wt: 178.22 g/mol
InChI Key: DKMROQRQHGEIOW-NZLXMSDQSA-N
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Description

Diethyl succinate-d4 is a useful research compound. Its molecular formula is C8H14O4 and its molecular weight is 178.22 g/mol. The purity is usually 95%.
The exact mass of the compound Diethyl succinate-2,2,3,3-d4 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

diethyl 2,2,3,3-tetradeuteriobutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-3-11-7(9)5-6-8(10)12-4-2/h3-6H2,1-2H3/i5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMROQRQHGEIOW-NZLXMSDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)OCC)C([2H])([2H])C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482623
Record name Diethyl succinate-2,2,3,3-d4
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52089-62-0
Record name Diethyl succinate-2,2,3,3-d4
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 52089-62-0
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Diethyl Succinate-2,2,3,3-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of Diethyl succinate-2,2,3,3-d4, a deuterated isotopologue of diethyl succinate. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds. The guide covers key chemical data, potential synthetic routes, common applications, and safety information. All quantitative data are presented in a clear, tabular format for ease of reference. Furthermore, this guide includes detailed diagrams of experimental workflows generated using Graphviz (DOT language) to illustrate the synthesis and application of this compound.

Core Chemical and Physical Properties

Diethyl succinate-2,2,3,3-d4, also known as diethyl butanedioate-2,2,3,3-d4, is a colorless liquid.[1] It is the diethyl ester of succinic acid, isotopically labeled with deuterium at the 2 and 3 positions of the succinate backbone.[2] This labeling results in a mass shift of M+4 compared to its non-deuterated counterpart.[3] Its primary utility in a research setting is as a tracer or as an internal standard for quantitative analysis using techniques like NMR, GC-MS, or LC-MS.[4]

The core physicochemical properties of Diethyl succinate-2,2,3,3-d4 are summarized in the table below. It is important to note that many physical properties are reported from the non-deuterated form, Diethyl Succinate (CAS 123-25-1), as they are expected to be very similar.

PropertyValue
IUPAC Name diethyl 2,2,3,3-tetradeuteriobutanedioate[5]
Synonyms Diethyl butanedioate-2,2,3,3-d4[2]
CAS Number 52089-62-0[3][5]
Molecular Formula C₂H₅O₂CCD₂CD₂CO₂C₂H₅[3]
Molecular Weight 178.22 g/mol [3][5]
Appearance Colorless liquid[1][6]
Melting Point -20 °C (lit.)[2][3]
Boiling Point 218 °C (lit.)[2][3]
Density 1.050 g/mL at 25 °C[2][3]
Refractive Index n20/D 1.419 (lit.)[2][3]
Flash Point 100 °C (212 °F) - closed cup[3]
Water Solubility Slightly soluble[7][8][9]
Isotopic Purity 98 atom % D[2][3]

Synthesis and Experimental Protocols

Fischer Esterification of Succinic Acid-d4

A common method for preparing esters is the Fischer esterification. Diethyl succinate-2,2,3,3-d4 would be synthesized by reacting succinic acid-2,2,3,3-d4 with ethanol in the presence of an acid catalyst, such as concentrated sulfuric acid.[9]

General Experimental Protocol:

  • Succinic acid-2,2,3,3-d4 is dissolved in an excess of absolute ethanol.

  • A catalytic amount of concentrated sulfuric acid is slowly added to the mixture.

  • The reaction mixture is refluxed for several hours to drive the equilibrium towards the ester product.

  • After cooling, the excess ethanol is removed by distillation.

  • The remaining mixture is neutralized, typically with a sodium bicarbonate solution.

  • The organic layer containing the diethyl succinate-2,2,3,3-d4 is separated.

  • The crude product is washed with water and dried over an anhydrous drying agent (e.g., magnesium sulfate).

  • Final purification is achieved through fractional distillation under reduced pressure.[10]

Fischer_Esterification Reactants Succinic Acid-d4 + Ethanol (excess) Catalyst H₂SO₄ (catalyst) Reactants->Catalyst Reflux Reflux (Heat) Reactants->Reflux Catalyst->Reflux Workup Neutralization & Extraction Reflux->Workup Purification Fractional Distillation Workup->Purification Product Diethyl Succinate-2,2,3,3-d4 Purification->Product

Fischer Esterification of Succinic Acid-d4.
Reduction of Diethyl Fumarate

Another established method is the reduction of diethyl fumarate.[10] To obtain the deuterated product, this would require a deuterated starting material or a reduction process that introduces deuterium.

Applications in Research and Drug Development

The primary application of Diethyl succinate-2,2,3,3-d4 stems from its nature as a stable isotope-labeled compound.

Internal Standard in Quantitative Analysis

In analytical chemistry, particularly in mass spectrometry (GC-MS, LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, deuterated compounds are invaluable as internal standards.[4] Because Diethyl succinate-2,2,3,3-d4 has nearly identical chemical and physical properties to its non-deuterated counterpart, it co-elutes in chromatography and has similar ionization efficiency. However, its higher mass allows it to be distinguished by a mass spectrometer.

Typical Experimental Workflow (LC-MS):

  • Sample Preparation: The biological or environmental sample matrix is prepared to extract the analyte of interest (diethyl succinate).

  • Spiking: A known quantity of Diethyl succinate-2,2,3,3-d4 (the internal standard) is added to the extracted sample.

  • LC-MS Analysis: The spiked sample is injected into the LC-MS system. The analyte and the internal standard are separated chromatographically and detected by the mass spectrometer.

  • Quantification: The ratio of the analyte's signal to the internal standard's signal is calculated. This ratio is then used to determine the precise concentration of the analyte in the original sample by comparing it to a calibration curve.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Extract Extraction of Analytes Sample->Extract Spike Spike with Internal Standard (Diethyl Succinate-d4) Extract->Spike LCMS LC-MS/MS Analysis Spike->LCMS Ratio Calculate Peak Area Ratio (Analyte / Standard) LCMS->Ratio Quant Quantify Analyte Concentration Ratio->Quant

Use as an internal standard in LC-MS.
Metabolic Tracer

Diethyl succinate can cross biological membranes and is metabolized by the tricarboxylic acid (TCA) cycle.[4][11] As such, the deuterated form can be used as a metabolic tracer to study the flux through the TCA cycle and related metabolic pathways in cells or in vivo. Researchers can introduce Diethyl succinate-2,2,3,3-d4 to a biological system and then use mass spectrometry to track the incorporation of the deuterium label into downstream metabolites.

Spectroscopic Data

Spectroscopic data is critical for confirming the identity and purity of Diethyl succinate-2,2,3,3-d4.

  • Mass Spectrometry (MS): The electron ionization mass spectrum of the non-deuterated compound is well-documented.[1][12][13] For the deuterated version, a characteristic M+4 mass shift is expected.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: In the proton NMR spectrum of the non-deuterated compound, characteristic signals for the ethyl groups and the succinate methylene protons are observed.[1][14] For the d4-labeled compound, the singlet corresponding to the methylene protons at approximately 2.56 ppm would be absent.

    • ¹³C NMR: The carbon spectrum of diethyl succinate shows four distinct signals.[1][14] Deuterium labeling would cause the signal for the deuterated carbons to be split into a multiplet and significantly broadened, or potentially disappear from the proton-decoupled spectrum, depending on the experimental parameters.

Safety and Handling

Diethyl succinate-2,2,3,3-d4 is classified as a combustible liquid.[3] It may cause skin, eye, and respiratory irritation.[5][7]

  • Hazard Codes: Xi (Irritant)[15][16]

  • Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin)[15][16]

  • Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing)[15][16]

  • Storage: Store in a cool, dry place below +30°C in a tightly closed container.[15][17][18]

It is recommended to handle this chemical in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

An In-depth Technical Guide to the Synthesis and Characterization of Diethyl Succinate-2,2,3,3-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Diethyl Succinate-2,2,3,3-d4, a deuterated isotopologue of diethyl succinate. This document details the synthetic methodology, purification, and in-depth analytical characterization required to ensure the identity, purity, and isotopic enrichment of the target compound.

Introduction

Diethyl succinate is a widely used chemical intermediate in the fragrance, flavor, and pharmaceutical industries. Its deuterated analogue, Diethyl Succinate-2,2,3,3-d4, serves as a valuable tool in various research applications, including metabolic studies, mechanistic investigations, and as an internal standard in mass spectrometry-based quantification. The incorporation of deuterium at the 2 and 3 positions of the succinate backbone provides a distinct mass shift, allowing for its differentiation from the endogenous, non-labeled compound. This guide outlines a robust procedure for the synthesis of Diethyl Succinate-2,2,3,3-d4 and the analytical techniques for its thorough characterization.

Synthesis of Diethyl Succinate-2,2,3,3-d4

The most common and efficient method for the preparation of Diethyl Succinate-2,2,3,3-d4 is the Fischer esterification of Succinic acid-2,2,3,3-d4 with ethanol in the presence of an acid catalyst. This reversible reaction is driven to completion by using an excess of ethanol, which also serves as the solvent.

Experimental Protocol: Fischer Esterification

Materials:

  • Succinic acid-2,2,3,3-d4

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dichloromethane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, combine Succinic acid-2,2,3,3-d4 and a 10-fold molar excess of anhydrous ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the weight of the succinic acid-d4) to the stirred mixture.

  • Attach a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Diethyl Succinate-2,2,3,3-d4.

  • Purify the crude product by vacuum distillation to yield the final product as a colorless liquid.

Diagram of the Synthetic Workflow:

Synthesis_Workflow Reactants Succinic acid-d4 + Ethanol (excess) Reaction Fischer Esterification (Reflux, 4-6h) Reactants->Reaction Heat Catalyst H₂SO₄ (cat.) Catalyst->Reaction Workup Aqueous Workup (CH₂Cl₂, H₂O, NaHCO₃) Reaction->Workup Purification Vacuum Distillation Workup->Purification Product Diethyl Succinate-d4 Purification->Product

Caption: Synthetic workflow for Diethyl Succinate-2,2,3,3-d4.

Characterization

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Diethyl Succinate-2,2,3,3-d4. The following analytical techniques are employed.

Physical Properties

A summary of the key physical properties of Diethyl Succinate-2,2,3,3-d4 is presented in Table 1.

PropertyValue
CAS Number 52089-62-0
Molecular Formula C₈H₁₀D₄O₄
Molecular Weight 178.22 g/mol
Appearance Colorless liquid
Boiling Point 218 °C (lit.)
Density 1.050 g/mL at 25 °C
Refractive Index (n20/D) 1.419 (lit.)
Isotopic Purity Typically ≥98 atom % D

Table 1: Physical Properties of Diethyl Succinate-2,2,3,3-d4.[1]

Spectroscopic Analysis

Spectroscopic data for the non-deuterated Diethyl Succinate is provided for comparison.

Spectroscopic DataDiethyl Succinate (Non-deuterated)Expected for Diethyl Succinate-2,2,3,3-d4
¹H NMR (CDCl₃, ppm) δ 1.25 (t, 6H, J=7.1 Hz, 2 x -CH₃), δ 2.62 (s, 4H, -CH₂CH₂-), δ 4.12 (q, 4H, J=7.1 Hz, 2 x -OCH₂CH₃)[2][3]δ 1.25 (t, 6H, J=7.1 Hz, 2 x -CH₃), δ 4.12 (q, 4H, J=7.1 Hz, 2 x -OCH₂CH₃). The singlet at δ 2.62 ppm will be absent.
¹³C NMR (CDCl₃, ppm) δ 14.1 (-CH₃), δ 29.1 (-CH₂CH₂-), δ 60.6 (-OCH₂CH₃), δ 172.2 (C=O)[2]δ 14.1 (-CH₃), δ 60.6 (-OCH₂CH₃), δ 172.2 (C=O). The signal at δ 29.1 ppm will be a multiplet due to C-D coupling and significantly attenuated.
Mass Spectrometry (EI) m/z (%): 174 (M+), 129, 101, 73, 45, 29[4]Expected molecular ion (M+) at m/z 178. The fragmentation pattern will show a +4 Da shift for fragments containing the succinate backbone.
IR Spectroscopy (cm⁻¹) ~2980 (C-H stretch), ~1735 (C=O stretch), ~1160 (C-O stretch)[5]~2200-2100 (C-D stretch), ~1735 (C=O stretch), ~1160 (C-O stretch). The C-H stretching vibrations around 2900 cm⁻¹ will be diminished.

Table 2: Comparative Spectroscopic Data.

Diagram of the Characterization Workflow:

Characterization_Workflow Product Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR MS Mass Spectrometry Product->MS IR IR Spectroscopy Product->IR Purity Purity and Isotopic Enrichment Confirmation NMR->Purity MS->Purity IR->Purity

Caption: Analytical workflow for the characterization of this compound.

Data Interpretation

  • ¹H NMR Spectroscopy: The absence of the singlet at approximately 2.62 ppm is the most direct confirmation of successful deuteration at the 2 and 3 positions. The presence of the triplet and quartet for the ethyl groups confirms the ester structure.

  • ¹³C NMR Spectroscopy: The signal corresponding to the deuterated carbons (-CD₂CD₂-) will be significantly less intense and will appear as a multiplet due to carbon-deuterium coupling. The chemical shifts of the other carbon atoms should remain largely unaffected.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak at m/z 178, which is 4 mass units higher than the non-deuterated compound, confirming the incorporation of four deuterium atoms. The fragmentation pattern can also be analyzed to confirm the location of the deuterium atoms.

  • Infrared Spectroscopy: The appearance of a C-D stretching band around 2100-2200 cm⁻¹ and the diminished intensity of the C-H stretching bands around 2900-3000 cm⁻¹ provide further evidence of deuteration.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of Diethyl Succinate-2,2,3,3-d4 via Fischer esterification of its deuterated precursor. The comprehensive characterization workflow, including NMR, MS, and IR spectroscopy, ensures the unequivocal identification, high purity, and desired isotopic enrichment of the final product. This deuterated standard is a critical tool for researchers in drug development and various scientific fields, enabling more accurate and reliable experimental outcomes.

References

Technical Guide: Physical Properties and Analytical Applications of Diethyl Succinate-2,2,3,3-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties of Diethyl succinate-2,2,3,3-d4 (D4-DES), a deuterated isotopologue of diethyl succinate. This document is intended for researchers, scientists, and drug development professionals who utilize deuterated compounds in their analytical workflows. The guide details the key physical characteristics of D4-DES, presents standardized experimental protocols for their determination, and outlines its primary application as an internal standard in quantitative analysis.

Introduction

Diethyl succinate-2,2,3,3-d4 is a stable, isotopically labeled form of diethyl succinate where the four hydrogen atoms on the succinate backbone have been replaced with deuterium. This isotopic substitution results in a mass shift of +4 atomic mass units compared to the unlabeled compound, making it an ideal internal standard for quantitative analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its chemical behavior is nearly identical to its non-deuterated counterpart, allowing it to effectively mimic the analyte during sample preparation and analysis, thereby correcting for variations in extraction efficiency, injection volume, and ionization.

Physical Properties

The physical properties of Diethyl succinate-2,2,3,3-d4 are crucial for its proper handling, storage, and application in experimental settings. The following tables summarize the key quantitative data for both the deuterated and non-deuterated forms of diethyl succinate.

Table 1: Physical and Chemical Properties of Diethyl succinate-2,2,3,3-d4
PropertyValueReference
Molecular Formula C₈H₁₀D₄O₄
Molecular Weight 178.22 g/mol [1]
Boiling Point 218 °C (lit.)
Melting Point -20 °C (lit.)
Density 1.050 g/mL at 25 °C
Refractive Index (n20/D) 1.419 (lit.)
Isotopic Purity 98 atom % D
CAS Number 52089-62-0[1]
Table 2: Physical Properties of Diethyl Succinate (for comparison)
PropertyValue
Molecular Formula C₈H₁₄O₄
Molecular Weight 174.19 g/mol
Boiling Point 217-218 °C
Melting Point -21 °C
Density 1.047 g/mL at 25 °C
Refractive Index (n20/D) 1.420

Experimental Protocols

The following sections provide detailed methodologies for the determination of the key physical properties of Diethyl succinate-2,2,3,3-d4. These are standardized protocols applicable to liquid organic compounds.

Determination of Boiling Point

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

  • Thiele tube or similar heating apparatus

  • Thermometer (calibrated)

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heating mantle or Bunsen burner

  • Liquid paraffin or silicone oil

Procedure:

  • Fill the Thiele tube with liquid paraffin or silicone oil to a level just above the side arm.

  • Place a small amount (approximately 0.5-1 mL) of Diethyl succinate-2,2,3,3-d4 into the small test tube.

  • Invert the sealed capillary tube and place it into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Suspend the assembly in the Thiele tube, making sure the heat-transfer liquid surrounds the sample.

  • Gently heat the side arm of the Thiele tube.

  • As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

  • Continue gentle heating until a rapid and continuous stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Melting Point

For substances that are liquid at room temperature, the melting point is determined by first freezing the sample.

Apparatus:

  • Melting point apparatus or Thiele tube setup

  • Capillary tube (sealed at one end)

  • Cooling bath (e.g., ice-salt mixture or dry ice-acetone)

  • Thermometer (calibrated)

Procedure:

  • Dip the open end of a capillary tube into the liquid Diethyl succinate-2,2,3,3-d4.

  • Cool the capillary tube in a cooling bath until the sample solidifies.

  • Place the capillary tube into the heating block of a melting point apparatus or attach it to a thermometer for use in a Thiele tube.

  • Heat the sample slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the last crystal of the solid melts (the end of the melting range).

Determination of Density

Density is the mass per unit volume of a substance.

Apparatus:

  • Pycnometer (specific gravity bottle) of a known volume

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

Procedure:

  • Clean and dry the pycnometer thoroughly and record its empty mass (m₁).

  • Fill the pycnometer with Diethyl succinate-2,2,3,3-d4, ensuring no air bubbles are trapped.

  • Place the filled pycnometer in a constant temperature water bath set to 25 °C and allow it to equilibrate.

  • Once equilibrated, carefully dry the outside of the pycnometer and weigh it (m₂).

  • The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where V is the calibrated volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper or pipette

  • Ethanol and distilled water for cleaning

Procedure:

  • Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

  • Ensure the prism surfaces are clean and dry.

  • Using a dropper, place a few drops of Diethyl succinate-2,2,3,3-d4 onto the lower prism.

  • Close the prisms and allow the sample to spread evenly.

  • Circulate water from the constant temperature bath at 20 °C through the refractometer.

  • Adjust the light source and the eyepiece until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

  • Read the refractive index from the scale.

Applications in Research and Drug Development

The primary application of Diethyl succinate-2,2,3,3-d4 is as an internal standard for quantitative analysis. Its use significantly improves the accuracy and precision of measurements by compensating for variations during the analytical process.

Use as an Internal Standard in Quantitative Analysis

Logical Workflow for Using Diethyl succinate-2,2,3,3-d4 as an Internal Standard:

G cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing and Quantification Sample Biological or Environmental Sample (containing unlabeled Diethyl Succinate) Add_IS Add a known amount of Diethyl succinate-2,2,3,3-d4 (Internal Standard) Sample->Add_IS Extraction Extraction / Purification (e.g., LLE, SPE) Add_IS->Extraction Analysis LC-MS or GC-MS Analysis Extraction->Analysis Detection Detection of Analyte and Internal Standard Analysis->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / Internal Standard) Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve (Ratio vs. Concentration) Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Concentration in the Original Sample Calibration_Curve->Quantification Final_Result Final_Result Quantification->Final_Result Final Result

Caption: Workflow for quantitative analysis using an internal standard.

Experimental Workflow Description:

  • Sample Spiking: A precise and known amount of Diethyl succinate-2,2,3,3-d4 is added to the unknown sample containing the non-deuterated analyte at the beginning of the sample preparation process.

  • Sample Preparation: The sample is then subjected to extraction and purification procedures (e.g., liquid-liquid extraction, solid-phase extraction). Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard.

  • Analysis: The extracted sample is analyzed using a chromatographic technique coupled with a mass spectrometer (LC-MS or GC-MS). The analyte and the internal standard will have very similar retention times but will be distinguished by their different mass-to-charge ratios.

  • Quantification: The peak areas of both the analyte and the internal standard are measured. A response factor is determined from a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard. The concentration of the analyte in the original sample is then calculated based on the peak area ratio of the analyte to the internal standard.

Conclusion

Diethyl succinate-2,2,3,3-d4 is a valuable tool for researchers in various scientific fields, particularly in drug development and metabolism studies. Its well-defined physical properties and its efficacy as an internal standard enable highly accurate and precise quantification of its non-deuterated analogue. The experimental protocols and workflows detailed in this guide provide a solid foundation for the effective utilization of this compound in a laboratory setting.

References

An In-Depth Technical Guide to Diethyl succinate-2,2,3,3-d4 (CAS: 52089-62-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diethyl succinate-2,2,3,3-d4, a deuterated isotopologue of diethyl succinate. This document covers its chemical and physical properties, synthesis, and key applications, with a focus on its use as an internal standard in mass spectrometry and as a probe in metabolic research. Detailed experimental protocols and visual representations of relevant biological pathways and experimental workflows are included to support its practical application in a research and development setting.

Chemical and Physical Properties

Diethyl succinate-2,2,3,3-d4 is a stable, non-radioactive, isotopically labeled compound that is chemically identical to diethyl succinate, with the exception of four hydrogen atoms on the succinate backbone being replaced by deuterium. This isotopic substitution results in a higher molecular weight, which allows it to be distinguished from its unlabeled counterpart in mass spectrometry-based analyses.

PropertyValueReference
CAS Number 52089-62-0[1]
Molecular Formula C₈H₁₀D₄O₄[2]
Molecular Weight 178.22 g/mol [1]
Appearance Colorless liquid
Density 1.050 g/mL at 25 °C[1]
Boiling Point 218 °C (lit.)[1]
Melting Point -20 °C (lit.)[1]
Refractive Index n20/D 1.419 (lit.)[1]
Isotopic Purity 98 atom % D[1]

Synthesis of Diethyl succinate-2,2,3,3-d4

The most common method for the synthesis of Diethyl succinate-2,2,3,3-d4 is through the Fischer esterification of succinic acid-2,2,3,3-d4 with ethanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

Materials:

  • Succinic acid-2,2,3,3-d4

  • Anhydrous ethanol (excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve succinic acid-2,2,3,3-d4 in a large excess of anhydrous ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 4-6 hours to ensure complete esterification. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Repeat the washing until no more gas evolves.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain crude Diethyl succinate-2,2,3,3-d4.

  • The crude product can be further purified by vacuum distillation.

Applications in Research and Development

Internal Standard for Mass Spectrometry

Due to its chemical similarity and mass difference from the endogenous analyte, Diethyl succinate-2,2,3,3-d4 is an ideal internal standard for the accurate quantification of diethyl succinate and its metabolic precursor, succinate, in biological samples by isotope dilution mass spectrometry.

Materials:

  • Plasma samples

  • Diethyl succinate-2,2,3,3-d4 (internal standard) stock solution

  • Acetonitrile (for protein precipitation)

  • Formic acid

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma sample, add 10 µL of a known concentration of Diethyl succinate-2,2,3,3-d4 stock solution.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 13,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto a C18 column.

    • Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Set the mass spectrometer to monitor the specific mass transitions for both succinate and Diethyl succinate-2,2,3,3-d4 (after in-source conversion to succinate-d4).

  • Quantification:

    • Create a calibration curve by analyzing a series of standards with known concentrations of unlabeled succinate and a fixed concentration of the internal standard.

    • Calculate the concentration of succinate in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Diethyl succinate-2,2,3,3-d4 (IS) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Peak Peak Integration MS->Peak Ratio Analyte/IS Ratio Peak->Ratio Curve Calibration Curve Ratio->Curve Concentration Concentration Calculation Curve->Concentration

LC-MS/MS workflow for succinate quantification.

Metabolic Research and Imaging

Diethyl succinate is a cell-permeable precursor of succinate, a key intermediate in the Krebs (TCA) cycle.[3] Diethyl succinate-2,2,3,3-d4 can be used to trace the metabolic fate of succinate in cells and in vivo. A particularly advanced application is the use of hyperpolarized ¹³C-labeled Diethyl succinate-d₂ for real-time metabolic imaging.[4]

Once inside the cell and mitochondria, diethyl succinate is hydrolyzed by esterases to succinate, which then enters the Krebs cycle. The deuterated labels on the succinate can be tracked as it is metabolized through the cycle.

krebs_cycle Acetyl-CoA Acetyl-CoA Citrate Citrate Acetyl-CoA->Citrate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate NAD+ -> NADH CO2 Succinyl-CoA Succinyl-CoA alpha-Ketoglutarate->Succinyl-CoA NAD+ -> NADH CO2 Succinate Succinate Succinyl-CoA->Succinate GDP+Pi -> GTP Fumarate Fumarate Succinate->Fumarate FAD -> FADH2 Malate Malate Fumarate->Malate Malate->Oxaloacetate NAD+ -> NADH Diethyl_Succinate Diethyl succinate-d4 Diethyl_Succinate->Succinate Esterases

Entry of this compound into the Krebs Cycle.

Extracellular succinate can act as a signaling molecule by activating the G-protein coupled receptor SUCNR1 (also known as GPR91). This signaling pathway is implicated in various physiological and pathological processes, including inflammation and metabolic regulation.

succinate_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Succinate Succinate SUCNR1 SUCNR1 (GPR91) Succinate->SUCNR1 G_protein Gq/Gi SUCNR1->G_protein PLC Phospholipase C (PLC) G_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response

Succinate signaling through the SUCNR1 receptor.

Conclusion

Diethyl succinate-2,2,3,3-d4 is a valuable tool for researchers in the fields of analytical chemistry, metabolomics, and drug development. Its properties as a stable isotope-labeled internal standard enable precise and accurate quantification of succinate in complex biological matrices. Furthermore, its role as a cell-permeable precursor to a central metabolite of the Krebs cycle makes it an important probe for studying cellular metabolism and related signaling pathways. The experimental protocols and diagrams provided in this guide are intended to facilitate the effective application of this compound in various research settings.

References

Molecular weight of Diethyl succinate-2,2,3,3-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Diethyl succinate-2,2,3,3-d4, a deuterated isotopologue of diethyl succinate. This document covers its fundamental physicochemical properties, a detailed experimental protocol for its synthesis, and its application in metabolic research, particularly in the context of in vivo metabolic imaging.

Core Physicochemical Data

The incorporation of deuterium in place of hydrogen at the 2 and 3 positions of the succinate backbone results in a predictable increase in molecular weight. This isotopic labeling is critical for distinguishing the molecule from its endogenous, non-deuterated counterpart in mass spectrometry-based analyses and for certain nuclear magnetic resonance (NMR) studies.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Physical Properties
Diethyl succinate-2,2,3,3-d4C8H10D4O4178.22[1]Boiling Point: 218 °CMelting Point: -20 °CDensity: 1.050 g/mL at 25 °C
Diethyl succinateC8H14O4174.19[2][3][4][5]Boiling Point: 216-218 °CMelting Point: -21 °CDensity: 1.04 g/cm³

Synthesis of Diethyl Succinate-2,2,3,3-d4: An Experimental Protocol

The synthesis of Diethyl succinate-2,2,3,3-d4 is typically achieved through a Fischer esterification of its corresponding deuterated carboxylic acid, succinic acid-2,2,3,3-d4, with ethanol. The following protocol outlines a standard laboratory procedure for this synthesis.

Materials:

  • Succinic acid-2,2,3,3-d4

  • Anhydrous ethanol

  • Concentrated sulfuric acid (as catalyst)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Dichloromethane

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine succinic acid-2,2,3,3-d4 and a 10-fold molar excess of anhydrous ethanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the succinic acid) to the stirred solution.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90°C) for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst), and finally with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product. Purify the crude Diethyl succinate-2,2,3,3-d4 by vacuum distillation.

Application in Metabolic Research

Deuterated diethyl succinate serves as a valuable tracer in metabolic studies. Its ester groups enhance its cell permeability, allowing it to be readily taken up by cells. Once inside, endogenous esterases hydrolyze it to succinate-d4, which can then enter the Krebs (TCA) cycle. The deuterium labels enable researchers to track the metabolic fate of the succinate molecule through various downstream pathways.

A significant application of isotopically labeled diethyl succinate is in hyperpolarized 13C magnetic resonance spectroscopy (MRS) for in vivo metabolic imaging. In this technique, a 13C-labeled and deuterated version of diethyl succinate is hyperpolarized and then administered. The enhanced signal allows for real-time monitoring of its conversion to other key metabolites in the TCA cycle, providing a snapshot of cellular metabolism in living organisms.

Visualizing Experimental and Logical Workflows

To further elucidate the synthesis and application of Diethyl succinate-2,2,3,3-d4, the following diagrams, generated using Graphviz (DOT language), illustrate the key processes.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Succinic acid-d4 Succinic acid-d4 Esterification Esterification Succinic acid-d4->Esterification Ethanol Ethanol Ethanol->Esterification Purification Purification Esterification->Purification Diethyl succinate-d4 This compound Purification->this compound

A simplified workflow for the synthesis of Diethyl succinate-2,2,3,3-d4.

Metabolic_Pathway This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Succinate-d4 Succinate-d4 Cellular Uptake->Succinate-d4 Esterase Activity TCA Cycle TCA Cycle Succinate-d4->TCA Cycle Downstream Metabolites Downstream Metabolites TCA Cycle->Downstream Metabolites Metabolic Conversion

References

Technical Guide: Isotopic Purity of Diethyl Succinate-2,2,3,3-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl succinate-2,2,3,3-d4 is a deuterated form of diethyl succinate, a valuable tool in various scientific fields, including metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based quantification. The strategic replacement of four hydrogen atoms with deuterium at the 2 and 3 positions of the succinate backbone provides a distinct mass shift, enabling its differentiation from the endogenous, non-labeled counterpart. The utility and reliability of this isotopically labeled compound are fundamentally dependent on its isotopic purity. This technical guide provides an in-depth overview of the isotopic purity of Diethyl succinate-2,2,3,3-d4, methods for its determination, and a proposed synthetic pathway.

Data Presentation: Isotopic and Chemical Purity

The isotopic purity of a deuterated compound is a critical parameter, indicating the percentage of molecules that contain the desired number of deuterium atoms. Commercially available Diethyl succinate-2,2,3,3-d4 typically exhibits high isotopic enrichment.

ParameterValueSource
Isotopic Purity 98 atom % D
Chemical Purity ≥99%
Molecular Formula C₈H₁₀D₄O₄
Molecular Weight 178.22 g/mol [1]
CAS Number 52089-62-0[1]

Note: "Atom % D" refers to the percentage of deuterium at the labeled positions.

Proposed Synthesis Pathway

The synthesis of Diethyl succinate-2,2,3,3-d4 typically starts from a deuterated precursor, such as Succinic acid-2,2,3,3-d4. This is followed by a standard esterification reaction.

G cluster_synthesis Proposed Synthesis of Diethyl succinate-2,2,3,3-d4 A Succinic acid-2,2,3,3-d4 D Fisher Esterification A->D B Ethanol (Excess) B->D C Acid Catalyst (e.g., H₂SO₄) C->D E Diethyl succinate-2,2,3,3-d4 D->E F Water D->F G cluster_workflow HRMS Workflow for Isotopic Purity A Sample Preparation (Dissolution in Solvent) B UHPLC Separation (Optional) A->B C ESI-HRMS Analysis B->C D Data Acquisition (Full Scan) C->D E Extract Ion Chromatograms (d0-d4 isotopologues) D->E F Peak Integration E->F G Calculate Isotopic Purity F->G G cluster_workflow NMR Workflow for Isotopic Purity A Sample Preparation (Dissolution in Deuterated Solvent + Internal Standard) B ¹H NMR Analysis A->B C ²H NMR Analysis A->C D Integration of Residual Proton Signals B->D E Observation of Deuterium Signal C->E F Quantification of Isotopic Purity D->F G Confirmation of Deuteration Position E->G

References

A Comprehensive Technical Guide to the Safety and Handling of Diethyl Succinate-2,2,3,3-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling protocols for Diethyl succinate-2,2,3,3-d4. The information is compiled from various safety data sheets (SDS) and chemical suppliers to ensure a comprehensive understanding for laboratory and research professionals.

Chemical Identification and Physical Properties

Diethyl succinate-2,2,3,3-d4 is a deuterated form of diethyl succinate. While specific data for the deuterated compound is limited, the safety profile is largely extrapolated from the non-deuterated form.

PropertyValueSource
Chemical Name Diethyl 2,2,3,3-tetradeuteriobutanedioate[1]
CAS Number 52089-62-0[1]
Molecular Formula C₈H₁₀D₄O₄[1]
Molecular Weight 178.22 g/mol [1]
Appearance Clear, colorless liquid[2][3][4][5]
Odor Faint, pleasant, fruity[4][5]
Melting Point -20 °C (lit.)[3]
Boiling Point 218 °C (lit.)[2][3]
Flash Point 90 °C (194 °F) - closed cup[6][7]
Density 1.050 g/mL at 25 °C
Refractive Index n20/D 1.419 (lit.)
Solubility Slightly soluble in water. Soluble in alcohol and fixed oils.[3][4]

Hazard Identification and Classification

Diethyl succinate-2,2,3,3-d4 is generally considered a combustible liquid with low acute toxicity. However, it can cause irritation upon contact.

Hazard ClassificationStatementPictogramSignal Word
GHS Classification H227: Combustible liquidNoneWarning
H315: Causes skin irritationWarning
H319: Causes serious eye irritationWarning
H335: May cause respiratory irritationWarning

Source:[1][6]

NFPA 704 Diamond:

CategoryRatingDescription
Health (Blue) 0Materials that, under emergency conditions, would offer no hazard beyond that of ordinary combustible materials.
Flammability (Red) 2Materials that must be moderately heated or exposed to relatively high ambient temperatures before ignition can occur.
Instability (Yellow) 0Material that in themselves are normally stable, even under fire conditions.
Special (White)

Source:

Toxicological Data

Toxicological information is primarily available for the non-deuterated Diethyl Succinate. It is considered to have low acute toxicity.

Route of ExposureSpeciesValue
Oral (LD50) Rat8350 mg/kg

Source:[8]

Health Effects:

  • Inhalation: May cause respiratory irritation.[1]

  • Skin Contact: May cause skin irritation.[1]

  • Eye Contact: Causes serious eye irritation.[1][7]

  • Ingestion: No specific data available, but expected to have low toxicity.

Experimental Protocols

While detailed experimental protocols for the toxicological data are not publicly available in the referenced safety data sheets, the LD50 value is a standardized measure of acute toxicity. The general procedure for an oral LD50 test in rats, as per OECD Guideline 423, is as follows:

  • Animal Selection: A small number of female rats are used for each step.

  • Dose Administration: The substance is administered in a single dose by gavage.

  • Observation: Animals are observed for signs of toxicity and mortality over a 14-day period.

  • Dose Adjustment: The dose for the next animal(s) is adjusted up or down depending on the outcome for the previously dosed animal.

  • LD50 Estimation: The LD50 is estimated from the results based on the mortality pattern.

Safe Handling and Storage

Proper handling and storage are crucial to ensure safety in a laboratory setting.

Personal Protective Equipment (PPE):

Protection TypeRecommendation
Eye/Face Protection Wear safety glasses with side-shields or chemical safety goggles.[2][7][9][10]
Skin Protection Wear protective gloves (e.g., nitrile rubber) and impervious clothing to prevent skin exposure.[2][6][7][9]
Respiratory Protection Use in a well-ventilated area. A respirator with an organic vapor cartridge may be necessary if ventilation is inadequate.[2][7]

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[2][11]

  • Avoid inhalation of vapor or mist.[9][11]

  • Handle in a well-ventilated place.[2]

  • Keep away from open flames, hot surfaces, and sources of ignition.[2][6]

  • Use non-sparking tools.[2]

  • Wash hands thoroughly after handling.[9]

Storage Conditions:

  • Store in a cool, dry, and well-ventilated place.[2]

  • Keep the container tightly closed.[2]

  • Store away from incompatible materials such as strong oxidizing agents.[6]

  • Storage class code: 10 - Combustible liquids.

Emergency Procedures

First-Aid Measures:

ExposureProcedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6]
Skin Contact Wash off with soap and plenty of water. Consult a physician if irritation persists.[6]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][6]

  • Specific Hazards: Hazardous decomposition products formed under fire conditions include carbon oxides.[6]

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[6]

Accidental Release Measures:

  • Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition.[6][11]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6][11]

  • Methods for Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and dispose of as hazardous waste.[2]

Visualized Workflows

The following diagrams illustrate standard laboratory workflows for handling chemicals like Diethyl succinate-2,2,3,3-d4.

G General Handling Workflow A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) A->B C Work in a Well-Ventilated Area (e.g., Fume Hood) B->C D Dispense Chemical Carefully C->D E Perform Experiment D->E F Dispose of Waste Properly E->F G Clean Work Area F->G H Remove PPE and Wash Hands G->H

Caption: General laboratory workflow for handling chemicals.

G Spill Response Procedure A Spill Occurs B Is the spill large or in a confined space? A->B C Evacuate the area. Alert others and call for emergency response. B->C Yes D Is the spill small and manageable? B->D No D->C No F Wear appropriate PPE. D->F Yes E Contain the spill with absorbent material. G Collect absorbed material into a sealed container. E->G F->E H Decontaminate the spill area. G->H I Dispose of waste as hazardous. H->I

Caption: Decision-making flowchart for chemical spill response.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.[2] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[2]

Transportation Information

Diethyl succinate is not regulated as a dangerous good for transportation by ADR/RID, IMDG, or IATA.[2]

This document is intended to provide guidance and should not be used as a substitute for a comprehensive risk assessment conducted by qualified professionals. Always refer to the most current Safety Data Sheet (SDS) for Diethyl succinate-2,2,3,3-d4 before use.

References

Spectroscopic Analysis of Diethyl Succinate-2,2,3,3-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Diethyl succinate-2,2,3,3-d4. Due to the limited availability of published spectra for this specific deuterated compound, this guide presents predicted data based on the known spectroscopic characteristics of its non-deuterated analog, Diethyl succinate, and the established principles of isotopic labeling in spectroscopy. This document is intended to serve as a valuable resource for the identification and characterization of Diethyl succinate-2,2,3,3-d4 in various research and development applications.

Predicted Spectroscopic Data

The introduction of deuterium at the 2 and 3 positions of the succinate backbone significantly alters the spectroscopic signature of the molecule, particularly in ¹H NMR and IR spectroscopy. The following tables summarize the predicted and known spectroscopic data for Diethyl succinate-2,2,3,3-d4 and its non-deuterated counterpart for comparative analysis.

Table 1: Predicted ¹H NMR Data

The most notable feature in the ¹H NMR spectrum of Diethyl succinate-2,2,3,3-d4 is the absence of the signal corresponding to the succinyl protons.

Compound Chemical Shift (δ) ppm Multiplicity Integration Assignment
Diethyl succinate-2,2,3,3-d4~1.21Triplet6H-O-CH₂-CH
~4.10Quartet4H-O-CH ₂-CH₃
Diethyl succinate[1][2]1.21Triplet6H-O-CH₂-CH
2.56Singlet4H-CO-CH ₂-CH ₂-CO-
4.10Quartet4H-O-CH ₂-CH₃
Table 2: Predicted ¹³C NMR Data

The ¹³C NMR spectrum is expected to show minimal changes in chemical shifts. The signals for the deuterated carbons may exhibit broadening or splitting due to carbon-deuterium coupling and a decrease in intensity.

Compound Chemical Shift (δ) ppm Assignment
Diethyl succinate-2,2,3,3-d4~14.0-O-CH₂-C H₃
~29.0-CO-C D₂-C D₂-CO-
~60.3-O-C H₂-CH₃
~172.2-C =O
Diethyl succinate[1][3]14.0-O-CH₂-C H₃
29.0-CO-C H₂-C H₂-CO-
60.3-O-C H₂-CH₃
172.2-C =O
Table 3: Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will be characterized by the appearance of C-D stretching bands at lower wavenumbers compared to C-H stretching bands.

Compound Vibrational Mode Expected Wavenumber (cm⁻¹)
Diethyl succinate-2,2,3,3-d4C-H stretch (sp³)2850-3000
C-D stretch~2100-2200
C=O stretch~1735
C-O stretch1000-1300
Diethyl succinateC-H stretch (sp³)2850-3000
C=O stretch~1735
C-O stretch1000-1300
Table 4: Predicted Mass Spectrometry Data

The mass spectrum will show a molecular ion peak shifted by +4 m/z units. The fragmentation pattern will also be altered, with fragments containing the deuterated core showing corresponding mass shifts.

Compound Ion Predicted m/z Notes
Diethyl succinate-2,2,3,3-d4[M]⁺178Molecular Ion
[M - OCH₂CH₃]⁺133Loss of ethoxy group
[M - COOCH₂CH₃]⁺105Loss of carbethoxy group
Diethyl succinate[4][M]⁺174Molecular Ion
[M - OCH₂CH₃]⁺129Loss of ethoxy group
[M - COOCH₂CH₃]⁺101Loss of carbethoxy group

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for liquid samples like Diethyl succinate-2,2,3,3-d4.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of Diethyl succinate-2,2,3,3-d4 into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

    • Ensure the sample is fully dissolved. Gentle vortexing can be applied if necessary.

    • Transfer the solution into a clean 5 mm NMR tube using a Pasteur pipette.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place a single drop of Diethyl succinate-2,2,3,3-d4 onto the surface of a polished salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top to create a thin liquid film between the plates.[5][6]

  • Data Acquisition:

    • Place the salt plates in the sample holder of the IR spectrometer.

    • Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

    • A background spectrum of the clean, empty salt plates should be taken and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction:

    • For a volatile liquid like Diethyl succinate-2,2,3,3-d4, direct infusion via a syringe pump or introduction through a gas chromatograph (GC-MS) are suitable methods.

    • For GC-MS, a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

  • Ionization:

    • Electron Ionization (EI) is a common method for small, relatively non-polar molecules and will provide characteristic fragmentation patterns.

  • Data Acquisition:

    • The mass analyzer (e.g., quadrupole or time-of-flight) is scanned over a suitable m/z range to detect the molecular ion and fragment ions.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a compound like Diethyl succinate-2,2,3,3-d4.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_output Output Sample Diethyl succinate-2,2,3,3-d4 Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute for GC-MS Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Analyze_NMR 1H & 13C Spectra NMR->Analyze_NMR Analyze_IR IR Spectrum IR->Analyze_IR Analyze_MS Mass Spectrum MS->Analyze_MS Structure Structural Elucidation & Verification Analyze_NMR->Structure Analyze_IR->Structure Analyze_MS->Structure

Caption: Workflow for Spectroscopic Analysis.

References

Methodological & Application

Application Notes and Protocols for the Use of Diethyl Succinate-2,2,3,3-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail the use of Diethyl succinate-2,2,3,3-d4 as a robust internal standard for the precise quantification of its non-deuterated analogue, diethyl succinate, in various matrices. The protocols provided are particularly relevant for applications in flavor and fragrance analysis, food and beverage quality control, and metabolic research.

Introduction

Diethyl succinate is a significant contributor to the sensory profile of numerous food and beverage products and serves as a valuable intermediate in chemical synthesis.[1] Accurate quantification of this compound is crucial for quality assessment and for understanding its role in various biological and chemical processes. The use of a stable isotope-labeled internal standard, such as Diethyl succinate-2,2,3,3-d4, is the gold standard for quantitative analysis by mass spectrometry. This is because it co-elutes with the analyte of interest and exhibits nearly identical chemical and physical properties, thus compensating for variations in sample preparation, injection volume, and matrix effects.[2][3]

Physicochemical Properties of Diethyl succinate-2,2,3,3-d4:

PropertyValue
Synonyms Diethyl butanedioate-2,2,3,3-d4
Molecular Formula C₈H₁₀D₄O₄
Molecular Weight 178.22 g/mol
Isotopic Purity ≥98 atom % D
Mass Shift M+4
Boiling Point 218 °C (lit.)
Melting Point -20 °C (lit.)
Density 1.050 g/mL at 25 °C

Applications

Diethyl succinate-2,2,3,3-d4 is an ideal internal standard for the quantification of diethyl succinate in a variety of applications, including:

  • Food and Beverage Analysis: Determination of diethyl succinate concentrations in wine, beer, fruit juices, and other fermented products to monitor quality and flavor profiles.[4][5][6]

  • Flavor and Fragrance Industry: Quality control of essential oils and fragrance formulations.

  • Metabolomics Research: In vitro studies investigating the metabolic fate of diethyl succinate. While diethyl succinate can be metabolized to succinate, which enters the Tricarboxylic Acid (TCA) cycle, studies have shown that diethyl succinate itself is not directly metabolized within the TCA cycle but is first hydrolyzed by esterases.[7][8]

Experimental Protocols

The following protocols provide detailed methodologies for the quantification of diethyl succinate using Diethyl succinate-2,2,3,3-d4 as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

Quantification of Diethyl Succinate in Wine by GC-MS

This protocol outlines the analysis of diethyl succinate in wine samples, a key ester contributing to the sensory characteristics of the beverage.

3.1.1. Materials and Reagents

  • Diethyl succinate (analytical standard)

  • Diethyl succinate-2,2,3,3-d4 (internal standard)

  • Dichloromethane (DCM), HPLC grade

  • Sodium chloride (NaCl), analytical grade

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Wine samples

3.1.2. Sample Preparation: Liquid-Liquid Microextraction (LLME)

  • Sample Spiking: To 5 mL of wine sample in a 15 mL screw-cap tube, add 50 µL of a 10 µg/mL solution of Diethyl succinate-2,2,3,3-d4 in ethanol.

  • Salting Out: Add 1 g of NaCl to the sample to increase the ionic strength and enhance the extraction of diethyl succinate into the organic solvent.

  • Extraction: Add 1 mL of dichloromethane (DCM) to the tube.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection of Organic Layer: Carefully collect the lower organic layer (DCM) using a Pasteur pipette and transfer it to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Concentration: Gently evaporate the solvent under a stream of nitrogen to a final volume of approximately 100 µL.

  • Analysis: Transfer the concentrated extract to a GC vial for analysis.

3.1.3. GC-MS Parameters

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Oven Program Start at 60 °C (hold for 2 min), ramp to 230 °C at 5 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

3.1.4. Selected Ion Monitoring (SIM) Parameters

CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
Diethyl succinate129101, 73
Diethyl succinate-2,2,3,3-d4133105, 75

3.1.5. Data Analysis and Quantification

A calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of diethyl succinate and a constant concentration of the internal standard. The ratio of the peak area of the diethyl succinate quantifier ion to the peak area of the Diethyl succinate-2,2,3,3-d4 quantifier ion is plotted against the concentration of diethyl succinate. The concentration of diethyl succinate in the wine samples is then determined from this calibration curve.

3.1.6. Method Validation Data (Illustrative)

The following table summarizes typical validation parameters for the described method.

ParameterResult
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.5 µg/L
Limit of Quantification (LOQ) 1.5 µg/L
Accuracy (Recovery) 95 - 105%
Precision (RSD) < 10%

Visualization of Workflows and Pathways

Experimental Workflow for Wine Analysis

The following diagram illustrates the key steps in the quantification of diethyl succinate in wine samples.

experimental_workflow sample Wine Sample (5 mL) spike Spike with Diethyl succinate-d4 (50 µL) sample->spike salt Add NaCl (1 g) spike->salt extract Add Dichloromethane (1 mL) salt->extract vortex Vortex (2 min) extract->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge collect Collect Organic Layer centrifuge->collect dry Dry with Na₂SO₄ collect->dry concentrate Concentrate under N₂ dry->concentrate gcms GC-MS Analysis concentrate->gcms data Data Analysis gcms->data

Caption: GC-MS analysis workflow for diethyl succinate.

Simplified Metabolic Context of Diethyl Succinate

This diagram shows the relationship between diethyl succinate and the central metabolic pathway, the Tricarboxylic Acid (TCA) Cycle.

metabolic_pathway cluster_cell Cellular Environment cluster_mito Mitochondrion DES Diethyl Succinate Esterases Esterases DES->Esterases Hydrolysis Succinate Succinate Esterases->Succinate TCA TCA Cycle Succinate->TCA

Caption: Metabolic fate of diethyl succinate.

Conclusion

Diethyl succinate-2,2,3,3-d4 serves as an excellent internal standard for the accurate and precise quantification of diethyl succinate in various matrices. The provided GC-MS protocol, utilizing a simple liquid-liquid microextraction for sample preparation, offers a reliable and robust method for the analysis of this important flavor compound in wine. The principles of this method can be adapted for other sample types and analytical platforms, such as LC-MS/MS, with appropriate validation. The use of a stable isotope-labeled internal standard is highly recommended to ensure the quality and reliability of quantitative data in research, quality control, and regulatory settings.

References

Application Note: Quantitative Analysis of Succinic Acid in Human Plasma by GC-MS Using Diethyl succinate-2,2,3,3-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Succinic acid is a key intermediate in the citric acid cycle (TCA cycle) and plays a vital role in cellular metabolism. Aberrant levels of succinic acid have been implicated in various pathological conditions, including metabolic disorders and certain types of cancer, making it a critical biomarker in clinical and preclinical research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the quantification of small metabolites like succinic acid. However, the analysis is challenged by the low volatility of the analyte and potential ion suppression from complex biological matrices such as plasma.

To overcome these challenges, a robust method involving chemical derivatization coupled with stable isotope dilution mass spectrometry is employed. In this protocol, succinic acid is derivatized to its more volatile form, diethyl succinate, via ethylation. Diethyl succinate-2,2,3,3-d4, a stable isotope-labeled analog, is used as an internal standard (IS) to ensure high accuracy and precision. The IS corrects for variations during sample preparation (extraction and derivatization) and potential matrix effects during GC-MS analysis, a fundamental requirement for reliable bioanalytical method validation.[1]

Experimental Workflow

The overall workflow for the quantification of succinic acid involves sample preparation, derivatization, and subsequent analysis by GC-MS. The key steps include protein precipitation, liquid-liquid extraction, ethylation to form diethyl succinate, and analysis using Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A 1. Plasma Sample (100 µL) B 2. Add Internal Standard (Diethyl succinate-d4) A->B Spiking C 3. Protein Precipitation (with cold Acetonitrile) B->C Vortex & Centrifuge D 4. Supernatant Evaporation C->D Nitrogen Stream E 5. Reconstitute & Ethylate (Ethanol/H2SO4 at 60°C) D->E F 6. Liquid-Liquid Extraction (with Hexane) E->F Neutralize & Extract G 7. Evaporate & Reconstitute (in Ethyl Acetate) F->G Dry & Concentrate H 8. GC-MS Injection G->H I 9. Data Acquisition (SIM Mode) H->I Separation & Ionization J 10. Quantification (Peak Area Ratio vs. Conc.) I->J Data Processing

Fig 1. Workflow for Succinic Acid Quantification.

Experimental Protocols

Reagents and Materials
  • Succinic Acid (≥99.5%)

  • Diethyl succinate-2,2,3,3-d4 (98 atom % D)

  • Human Plasma (K2-EDTA)

  • Acetonitrile (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Ethanol (Anhydrous, ≥99.5%)

  • Sulfuric Acid (98%)

  • Sodium Bicarbonate solution (5% w/v)

  • Sodium Sulfate (Anhydrous)

  • Deionized Water

Preparation of Standard Solutions
  • Succinic Acid Stock (1 mg/mL): Accurately weigh 10 mg of succinic acid and dissolve in 10 mL of deionized water.

  • Working Calibration Standards: Serially dilute the stock solution with deionized water to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL. These standards will be treated identically to the plasma samples.

  • Internal Standard Stock (100 µg/mL): Prepare a stock solution of Diethyl succinate-2,2,3,3-d4 in ethanol.

Sample Preparation and Derivatization
  • Pipette 100 µL of plasma sample, calibration standard, or blank (water) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 100 µg/mL Internal Standard solution to all tubes except the blank.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Add 200 µL of 3% (v/v) sulfuric acid in anhydrous ethanol to the dried residue.

  • Cap the tube tightly and heat at 60°C for 60 minutes.

  • Cool the sample to room temperature. Add 500 µL of 5% sodium bicarbonate solution to neutralize the acid.

  • Add 500 µL of hexane, vortex for 1 minute, and centrifuge for 5 minutes.

  • Transfer the upper organic layer (hexane) to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Transfer the dried extract to a GC vial insert and evaporate to dryness under nitrogen.

  • Reconstitute the final residue in 50 µL of ethyl acetate for GC-MS analysis.

Data and Results

GC-MS Instrumentation and Conditions

The analysis is performed on a gas chromatograph coupled to a single quadrupole mass spectrometer operating in Electron Ionization (EI) mode. Selected Ion Monitoring (SIM) is used for quantification to achieve high sensitivity.

Table 1: GC-MS Operating Parameters
Parameter Condition
GC System Agilent 7890B GC or equivalent
Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250°C
Injection Volume 1 µL (Splitless mode)
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Start at 80°C (hold 2 min), ramp to 200°C at 10°C/min, then to 280°C at 25°C/min (hold 3 min)
MS System Agilent 5977A MSD or equivalent
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Mass Spectrometric Data

The quantification of diethyl succinate and its deuterated internal standard is based on their characteristic fragment ions. The mass spectrum of diethyl succinate shows prominent ions at m/z 129, 101, 73, and 55.[2] The ion at m/z 129, corresponding to the loss of an ethoxy group ([M-OC2H5]+), is typically chosen as the quantifier ion due to its high abundance and specificity.[1] The deuterated internal standard, Diethyl succinate-2,2,3,3-d4, has a mass shift of +4 Da. Its corresponding quantifier ion is therefore m/z 133.

Table 2: Selected Ion Monitoring (SIM) Parameters
Analyte Compound Quantifier Ion (m/z) Qualifier Ion (m/z)
Endogenous AnalyteDiethyl succinate129101
Internal StandardDiethyl succinate-2,2,3,3-d4133105
Method Performance

A typical calibration curve is constructed by plotting the peak area ratio of the analyte (m/z 129) to the internal standard (m/z 133) against the concentration of the prepared standards. The method should demonstrate excellent linearity over the desired concentration range.

Table 3: Representative Method Validation Data
Parameter Typical Value
Calibration Range 1 - 100 µg/mL
Linearity (r²) > 0.995
Limit of Detection (LOD) ~0.2 µg/mL
Limit of Quantification (LOQ) ~0.7 µg/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 90 - 110%

Conclusion

This application note provides a detailed protocol for the sensitive and accurate quantification of succinic acid in human plasma. The method utilizes a stable isotope-labeled internal standard, Diethyl succinate-2,2,3,3-d4, and GC-MS in SIM mode to ensure reliability and robustness. The ethylation derivatization procedure effectively converts the non-volatile succinic acid into a form suitable for GC analysis. This methodology is well-suited for metabolomics research, clinical biomarker discovery, and drug development applications where precise measurement of key metabolites is critical.

References

Application Notes and Protocols for Quantitative Analysis Using Diethyl Succinate-2,2,3,3-d4

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diethyl succinate-2,2,3,3-d4 is a deuterated stable isotope-labeled form of diethyl succinate. Stable isotope-labeled compounds are critical internal standards for quantitative analysis by mass spectrometry, offering high precision and accuracy by correcting for matrix effects and variations in sample processing.[1][2][3][4][5] This document provides detailed application notes and protocols for the use of Diethyl succinate-2,2,3,3-d4 in quantitative analysis, primarily focusing on its role as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for metabolomics and its application in metabolic imaging.

Key Applications:

  • Internal Standard for Quantitative Mass Spectrometry: Diethyl succinate-2,2,3,3-d4 is an ideal internal standard for the quantification of succinic acid and its esters in various biological matrices such as plasma, serum, urine, and cell culture extracts.[6][7]

  • Metabolic Imaging: Hyperpolarized Diethyl succinate-2,2,3,3-d4 is utilized as a probe for in vivo real-time metabolic imaging of the Krebs cycle using Magnetic Resonance Imaging (MRI).[8][9][10]

Quantitative Analysis of Succinate by Isotope Dilution LC-MS/MS

This section details a protocol for the quantification of succinic acid in biological samples using a deuterated internal standard. While the protocol is based on the validated use of ¹³C₄-succinic acid, Diethyl succinate-2,2,3,3-d4 can be employed similarly, especially for the analysis of diethyl succinate or after hydrolysis to succinate-d4.[6][7]

Principle

The method is based on the principle of isotope dilution mass spectrometry, where a known amount of the isotopically labeled internal standard (Diethyl succinate-2,2,3,3-d4) is added to the sample at the beginning of the sample preparation process. The ratio of the endogenous analyte to the internal standard is then measured by LC-MS/MS. This ratio is used to calculate the concentration of the endogenous analyte, correcting for any losses during sample preparation and ionization suppression/enhancement during mass spectrometric analysis.[3]

Experimental Protocol

2.2.1. Materials and Reagents

  • Diethyl succinate-2,2,3,3-d4

  • Succinic acid standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex STRATA™ XL-A)[6][7]

  • Biological matrix (e.g., serum, plasma, cell lysate)

2.2.2. Sample Preparation

  • Spiking of Internal Standard: To 100 µL of the biological sample, add a known concentration of Diethyl succinate-2,2,3,3-d4 solution (e.g., 10 µL of a 1 mg/mL solution).

  • Protein Precipitation (for serum/plasma): Add 400 µL of ice-cold methanol to the sample, vortex for 30 seconds, and centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the analytes with 1 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

2.2.3. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[6]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate succinate from other matrix components. For example:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[6]

  • Ionization Mode: Negative ESI.

  • MRM Transitions:

    • Succinic Acid: Precursor ion (m/z) 117.0 -> Product ion (m/z) 73.0

    • Succinic Acid-d4 (from hydrolyzed Diethyl succinate-2,2,3,3-d4): Precursor ion (m/z) 121.0 -> Product ion (m/z) 77.0 (Note: MRM transitions should be optimized for the specific instrument used.)

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards with known concentrations of succinic acid and a fixed concentration of Diethyl succinate-2,2,3,3-d4.

  • Quantification: Plot the peak area ratio of succinic acid to Diethyl succinate-2,2,3,3-d4 against the concentration of the succinic acid standards to generate a calibration curve. The concentration of succinic acid in the samples is then determined from this curve.

Quantitative Data Summary

The following table presents a summary of the validation parameters for a similar LC-MS/MS method for succinic acid quantification, demonstrating the expected performance.[6][7]

ParameterResult
Linearity (r²) > 0.999
Linear Range 1.0 - 135.5 µM
Within-Run Precision (CV%) < 3.7%
Between-Run Precision (CV%) < 14.4%
Within-Run Accuracy (%) < 7.8%
Between-Run Accuracy (%) < 11.0%
Matrix Effects (%) < 9.1%

Application in Hyperpolarized Metabolic Imaging

Hyperpolarized Diethyl succinate-2,2,3,3-d4 is used as a molecular probe to study in vivo metabolism of the Krebs cycle in real-time.[8][9][10]

Principle

Hyperpolarization dramatically increases the nuclear spin polarization of ¹³C-labeled compounds, leading to a signal enhancement of over 10,000-fold in MRI.[8] After injection of hyperpolarized Diethyl succinate-2,2,3,3-d4, its conversion to other Krebs cycle intermediates such as succinate, fumarate, malate, and aspartate can be monitored in real-time, providing a snapshot of metabolic activity.[9][10]

Experimental Protocol Outline
  • Hyperpolarization: Diethyl succinate-1-¹³C-2,3-d₂ is hyperpolarized using parahydrogen-induced polarization (PHIP).[9]

  • Animal Model: The hyperpolarized probe is injected intravenously into an animal model (e.g., a mouse).

  • MRI/MRS Acquisition: ¹³C Magnetic Resonance Spectroscopy (MRS) and Magnetic Resonance Imaging (MRI) are performed immediately after injection to detect the hyperpolarized Diethyl succinate-2,2,3,3-d4 and its metabolic products.[9][10]

  • Data Analysis: The resulting spectra are analyzed to identify and quantify the different metabolites, providing information on the flux through the Krebs cycle.

Visualizations

Experimental Workflow for LC-MS/MS Quantification

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample spike Spike with Diethyl succinate-d4 (IS) sample->spike extract Protein Precipitation & SPE spike->extract reconstitute Dry & Reconstitute extract->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate quantify Quantification (Calibration Curve) integrate->quantify krebs_cycle Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Citrate Synthase FattyAcids FattyAcids FattyAcids->AcetylCoA AminoAcids AminoAcids AminoAcids->AcetylCoA AlphaKetoglutarate AlphaKetoglutarate AminoAcids->AlphaKetoglutarate SuccinylCoA SuccinylCoA AminoAcids->SuccinylCoA Fumarate Fumarate AminoAcids->Fumarate Oxaloacetate Oxaloacetate AminoAcids->Oxaloacetate AlphaKetoglutarate->SuccinylCoA α-Ketoglutarate Dehydrogenase Succinate Succinate SuccinylCoA->Succinate Succinyl-CoA Synthetase Malate Malate Fumarate->Malate Fumarase Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate Aconitase Isocitrate->AlphaKetoglutarate Isocitrate Dehydrogenase Succinate->Fumarate Succinate Dehydrogenase (SDH) Malate->Oxaloacetate Malate Dehydrogenase

References

Application Notes and Protocols for Diethyl Succinate-2,2,3,3-d4 in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Diethyl succinate-2,2,3,3-d4 as an internal standard in quantitative analytical methods. The information is intended for researchers, scientists, and drug development professionals requiring accurate and precise measurement of diethyl succinate or succinic acid in various biological matrices.

Introduction

Diethyl succinate-2,2,3,3-d4 is a stable isotope-labeled internal standard (SIL-IS) crucial for quantitative analysis by mass spectrometry (MS). Its physicochemical properties are nearly identical to the endogenous analyte, diethyl succinate, ensuring it behaves similarly during sample preparation and analysis. This co-elution and similar ionization behavior allow for the correction of analyte loss during sample processing and variations in instrument response, leading to highly accurate and precise quantification.[1] Diethyl succinate is a cell-permeable precursor of succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, making its quantification essential for metabolic studies.[2]

Data Presentation: Performance Characteristics of Isotope Dilution Methods

The use of a deuterated internal standard like Diethyl succinate-2,2,3,3-d4 is a hallmark of robust quantitative bioanalysis. While specific validation data for methods employing Diethyl succinate-2,2,3,3-d4 is not extensively published, the following tables represent typical performance characteristics of LC-MS/MS and GC-MS methods for the analysis of succinic acid and other small molecules using stable isotope-labeled internal standards. These values serve as a benchmark for method development and validation.

Table 1: Typical Performance Characteristics of an LC-MS/MS Method for Succinic Acid Quantification using a Deuterated Internal Standard. [3]

ParameterTypical Value
Linearity (r²)> 0.999
Lower Limit of Quantification (LLOQ)1.0 µM
Accuracy (within-run)< 7.8%
Accuracy (between-run)< 11.0%
Precision (CV%, within-run)< 3.7%
Precision (CV%, between-run)< 14.4%
Matrix Effect< 9.1%
Recovery> 95%

Table 2: Expected Performance Characteristics for a GC-MS Method for Organic Acid Analysis using a Deuterated Internal Standard. [4]

ParameterExpected Value
Linearity (r²)0.9874–0.9994
Limit of Detection (LOD)3 - 272 ng/mL
Process Standard Deviation0.04–0.69 μg/mL
Recovery70-120%

Experimental Protocols

Protocol 1: Quantification of Succinate in Plasma using LC-MS/MS with Diethyl succinate-2,2,3,3-d4 Internal Standard

This protocol describes the quantification of succinic acid in plasma. Diethyl succinate-2,2,3,3-d4 is added as an internal standard and is expected to hydrolyze to succinate-d4 during sample preparation, or it can be used to quantify diethyl succinate directly if that is the target analyte.

1. Materials and Reagents

  • Diethyl succinate-2,2,3,3-d4

  • Succinic acid (for calibration standards)

  • Human plasma (or other biological matrix)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • LC-MS/MS system

2. Sample Preparation: Protein Precipitation [5]

  • Thaw plasma samples on ice.

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 10 µL of Diethyl succinate-2,2,3,3-d4 internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Vortex briefly.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex and centrifuge to pellet any remaining particulates.

  • Transfer the supernatant to an LC vial for analysis.

3. LC-MS/MS Conditions (example conditions, to be optimized)[6]

  • LC System: Agilent 1200 series or equivalent

  • Column: C18 reversed-phase column (e.g., Phenomenex Luna C18)

  • Mobile Phase A: 0.2% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • MRM Transitions:

    • Succinic Acid: To be determined (e.g., Q1: 117.0 -> Q3: 73.0)

    • Succinic Acid-d4 (from Diethyl succinate-d4): To be determined (e.g., Q1: 121.0 -> Q3: 77.0)

Protocol 2: Analysis of Diethyl Succinate in Food or Beverage Samples by GC-MS with Diethyl succinate-2,2,3,3-d4 Internal Standard

This protocol is suitable for the analysis of diethyl succinate in liquid samples such as wine or fruit juice.

1. Materials and Reagents

  • Diethyl succinate-2,2,3,3-d4

  • Diethyl succinate (for calibration standards)

  • Sample matrix (e.g., wine)

  • Dichloromethane, GC grade

  • Sodium chloride

  • Anhydrous sodium sulfate

  • GC-MS system

2. Sample Preparation: Liquid-Liquid Extraction

  • Pipette 5 mL of the liquid sample into a screw-cap vial.

  • Add a precise amount of Diethyl succinate-2,2,3,3-d4 internal standard solution.

  • Add 1 g of sodium chloride to facilitate phase separation.

  • Add 2 mL of dichloromethane.

  • Cap the vial and vortex vigorously for 2 minutes.

  • Centrifuge at 3,000 x g for 10 minutes to separate the layers.

  • Carefully transfer the lower organic layer (dichloromethane) to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Transfer the dried extract to a GC vial for analysis.

3. GC-MS Conditions (example conditions, to be optimized)[7]

  • GC System: Agilent 7890B or equivalent

  • Column: DB-5ms or similar non-polar capillary column

  • Injector Temperature: 250°C

  • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS System: Mass selective detector

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM)

    • Diethyl Succinate ions: To be determined (e.g., m/z 129, 101, 73)

    • This compound ions: To be determined (e.g., m/z 133, 105, 77)

Signaling Pathway and Experimental Workflow Diagrams

Metabolic Fate of Diethyl Succinate

Diethyl succinate is cell-permeable and, upon entering the cell, is hydrolyzed by intracellular esterases to succinate. Succinate is a key intermediate in the tricarboxylic acid (TCA) cycle, a central metabolic pathway for energy production.[2]

metabolic_pathway Diethyl Succinate Diethyl Succinate Intracellular Space Intracellular Space Diethyl Succinate->Intracellular Space Cell Membrane Permeation Succinate Succinate Intracellular Space->Succinate Esterase Hydrolysis Mitochondrion Mitochondrion Succinate->Mitochondrion TCA Cycle TCA Cycle Energy Production (ATP) Energy Production (ATP) TCA Cycle->Energy Production (ATP) Mitochondrion->TCA Cycle

Caption: Metabolic pathway of Diethyl Succinate to the TCA Cycle.

General Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of an analyte using a deuterated internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Collection Sample Collection Add Internal Standard Add Internal Standard Sample Collection->Add Internal Standard Extraction Extraction Add Internal Standard->Extraction Cleanup Cleanup Extraction->Cleanup LC-MS/MS or GC-MS LC-MS/MS or GC-MS Cleanup->LC-MS/MS or GC-MS Peak Integration Peak Integration LC-MS/MS or GC-MS->Peak Integration Ratio Calculation Ratio Calculation Peak Integration->Ratio Calculation Analyte/IS Quantification Quantification Ratio Calculation->Quantification Calibration Curve Result Result Quantification->Result

Caption: Quantitative analysis workflow using an internal standard.

References

Application Notes and Protocols: Diethyl Succinate-2,2,3,3-d4 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a critical tool for understanding the intricate network of biochemical reactions within a cell. By tracing the flow of atoms from isotopic-labeled substrates, researchers can quantify the rates of metabolic pathways. Diethyl succinate-2,2,3,3-d4 is a stable isotope-labeled compound that serves as a powerful tracer for investigating central carbon metabolism, particularly the Tricarboxylic Acid (TCA) cycle. Its deuterated nature provides an alternative to commonly used 13C-labeled tracers, offering distinct advantages in specific experimental contexts.

The ethyl ester groups of diethyl succinate enhance its cell permeability, allowing for efficient delivery into the cytoplasm. Once inside the cell, endogenous esterases hydrolyze it to succinate-2,2,3,3-d4, which then enters the mitochondrial TCA cycle.[1][2] By tracking the incorporation of deuterium into downstream metabolites, researchers can elucidate the flux through succinate dehydrogenase and subsequent TCA cycle enzymes. This approach is valuable for studying mitochondrial function, identifying metabolic reprogramming in diseases like cancer, and assessing the mechanism of action of drugs that target cellular metabolism.

Applications

  • TCA Cycle Flux Analysis: Directly measures the entry and metabolism of succinate within the TCA cycle, providing insights into the activity of succinate dehydrogenase and downstream enzymes.[1][3]

  • Mitochondrial Function Assessment: Serves as a probe to evaluate mitochondrial health and dysfunction in various pathological conditions.

  • Cancer Metabolism Research: Investigates the metabolic reprogramming of the TCA cycle in cancer cells, which often exhibit altered mitochondrial metabolism.[4][5]

  • Drug Discovery and Development: Evaluates the on-target and off-target effects of novel therapeutic compounds on central carbon metabolism.

  • In Vivo Metabolic Imaging: Hyperpolarized forms of labeled diethyl succinate can be used for real-time in vivo imaging of TCA cycle metabolism.[1][3][6]

Experimental Workflow

The following diagram outlines the general workflow for a metabolic flux analysis experiment using Diethyl succinate-2,2,3,3-d4.

Metabolic Flux Analysis Workflow cluster_0 Cell Culture & Labeling cluster_1 Metabolite Extraction cluster_2 Analysis cluster_3 Modeling & Interpretation A 1. Seed Cells B 2. Culture in Medium with Diethyl Succinate-d4 A->B C 3. Quench Metabolism B->C D 4. Extract Metabolites C->D E 5. LC-MS/MS or GC-MS Analysis D->E F 6. Data Processing & Isotopomer Analysis E->F G 7. Metabolic Flux Calculation F->G H 8. Biological Interpretation G->H

Figure 1. General experimental workflow for metabolic flux analysis.

Protocol: Tracing TCA Cycle Metabolism with Diethyl Succinate-2,2,3,3-d4

This protocol provides a general framework for a stable isotope tracing experiment in cultured mammalian cells. Optimization of specific parameters such as cell number, labeling time, and extraction method may be required for different cell lines and experimental conditions.

Materials:

  • Diethyl succinate-2,2,3,3-d4

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Cell culture plates or flasks

  • Phosphate Buffered Saline (PBS), ice-cold

  • Quenching solution (e.g., ice-cold saline or methanol)

  • Extraction solvent (e.g., 80% methanol, -80°C)

  • Cell scraper

  • Centrifuge

  • Lyophilizer or vacuum concentrator

  • LC-MS/MS or GC-MS system

Procedure:

  • Cell Seeding and Culture:

    • Seed cells at a density that will result in approximately 80-90% confluency at the time of harvesting.

    • Culture cells in complete medium under standard conditions (e.g., 37°C, 5% CO2).

  • Isotope Labeling:

    • Prepare fresh labeling medium by supplementing the base medium with Diethyl succinate-2,2,3,3-d4 at a final concentration typically in the range of 1-10 mM. The optimal concentration should be determined empirically.

    • Aspirate the standard culture medium from the cells and wash once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for a specific duration to allow for the uptake and metabolism of the tracer. The labeling time can range from minutes to hours, depending on the metabolic rates of the pathway of interest. A time-course experiment is recommended to determine the optimal labeling period.

  • Metabolism Quenching and Metabolite Extraction:

    • To rapidly halt enzymatic activity, aspirate the labeling medium and immediately wash the cells with ice-cold PBS or saline.

    • Add a sufficient volume of ice-cold quenching solution to cover the cell monolayer.

    • Immediately aspirate the quenching solution and add the pre-chilled extraction solvent (e.g., -80°C 80% methanol).

    • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

    • Incubate the lysate at -80°C for at least 15 minutes to precipitate proteins.

    • Centrifuge the lysate at maximum speed for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.

    • Carefully transfer the supernatant containing the polar metabolites to a new tube.

  • Sample Preparation for Mass Spectrometry:

    • Dry the metabolite extract using a lyophilizer or a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for mass spectrometry analysis (e.g., 50% methanol or a specific mobile phase).

    • Centrifuge the reconstituted sample to remove any remaining particulates before transferring to autosampler vials.

  • Mass Spectrometry Analysis:

    • Analyze the samples using a high-resolution mass spectrometer coupled to either liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS).

    • For GC-MS analysis, derivatization of the metabolites is typically required.

    • Develop a targeted method to detect and quantify the mass isotopologues of TCA cycle intermediates.

Data Presentation and Analysis

The primary data obtained from a stable isotope tracing experiment is the mass isotopomer distribution (MID) of downstream metabolites. This data reflects the number of heavy isotopes incorporated into each molecule. The MIDs are then used in computational models to calculate metabolic fluxes.

Table 1: Example Mass Isotopomer Distribution of TCA Cycle Intermediates

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)
Succinate 500095
Fumarate 1005085
Malate 15010075
Aspartate 20015065
Citrate 30025045

Note: This is hypothetical data for illustrative purposes. The actual MIDs will depend on the specific experimental conditions and cellular metabolism.

Metabolic Pathway

The following diagram illustrates the entry of Diethyl succinate-2,2,3,3-d4 into the TCA cycle.

TCA Cycle Entry This compound This compound Succinate-d4 Succinate-d4 This compound->Succinate-d4 Esterases Fumarate-d4 Fumarate-d4 Succinate-d4->Fumarate-d4 Succinate Dehydrogenase Malate-d4 Malate-d4 Fumarate-d4->Malate-d4 Fumarase Oxaloacetate-d2 Oxaloacetate-d2 Malate-d4->Oxaloacetate-d2 Malate Dehydrogenase Citrate-d2 Citrate-d2 Oxaloacetate-d2->Citrate-d2 Citrate Synthase Isocitrate-d2 Isocitrate-d2 Citrate-d2->Isocitrate-d2 Aconitase alpha-Ketoglutarate-d2 alpha-Ketoglutarate-d2 Isocitrate-d2->alpha-Ketoglutarate-d2 Isocitrate Dehydrogenase Succinyl-CoA-d2 Succinyl-CoA-d2 alpha-Ketoglutarate-d2->Succinyl-CoA-d2 alpha-Ketoglutarate Dehydrogenase Succinyl-CoA-d2->Succinate-d4 Succinyl-CoA Synthetase

References

Application Notes and Protocols for GC-MS Methods Utilizing Diethyl Succinate-2,2,3,3-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the use of Diethyl succinate-2,2,3,3-d4 as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of volatile and semi-volatile organic compounds. The use of a deuterated internal standard is a robust method to correct for variations in sample preparation and instrument response, ensuring high accuracy and precision in analytical measurements.

Introduction

Diethyl succinate-2,2,3,3-d4 is a stable, isotopically labeled form of diethyl succinate, a common ester found in various matrices such as fermented beverages, food products, and biological samples. Its chemical and physical properties are nearly identical to the unlabeled analog, making it an ideal internal standard for quantitative GC-MS analysis. When added to a sample at a known concentration, it co-elutes with or elutes very close to the target analytes, experiencing similar effects during extraction, derivatization, and injection. By monitoring a specific mass-to-charge ratio (m/z) for the deuterated standard, variations in the analytical process can be normalized, leading to more reliable quantification of the target compounds. This approach is particularly valuable in complex matrices where matrix effects can significantly impact analytical results. The use of deuterated standards is a well-established practice in mass spectrometry for achieving accurate quantification.

Applications

Diethyl succinate-2,2,3,3-d4 is a suitable internal standard for the quantitative analysis of a range of volatile and semi-volatile compounds by GC-MS, including but not limited to:

  • Volatile Esters: Quantification of ethyl esters and other related esters in alcoholic beverages like wine and beer, as well as in fruit juices and other food products.

  • Flavor and Fragrance Compounds: Analysis of aroma compounds in cosmetics, perfumes, and food ingredients.

  • Metabolomics: Used in targeted and untargeted metabolomics studies for the quantification of endogenous metabolites like succinic acid (after derivatization to its diethyl ester) and other dicarboxylic acid esters. For instance, succinic-d4 acid has been successfully used as an internal standard for the analysis of succinic acid in metabolomics studies of E. coli.[1]

  • Environmental Analysis: Determination of phthalate esters and other plasticizers in environmental samples. The methodology is similar to that using other deuterated esters like diethyl phthalate-d4 as internal standards.[2]

Experimental Protocols

This section details a representative protocol for the quantification of volatile esters in a wine sample using Diethyl succinate-2,2,3,3-d4 as an internal standard.

Materials and Reagents
  • Solvents: Dichloromethane (DCM), Ethanol (absolute), Methanol (HPLC grade)

  • Standards: Diethyl succinate-2,2,3,3-d4 (Internal Standard, IS), a mix of target analyte standards (e.g., ethyl hexanoate, ethyl octanoate, ethyl decanoate, diethyl malonate).

  • Reagents: Anhydrous sodium sulfate, Deionized water.

  • Sample: Wine sample for analysis.

Standard and Sample Preparation
  • Internal Standard Stock Solution (IS Stock): Prepare a stock solution of Diethyl succinate-2,2,3,3-d4 in ethanol at a concentration of 1000 µg/mL.

  • Internal Standard Spiking Solution (IS Spike): Dilute the IS Stock solution with ethanol to a concentration of 10 µg/mL.

  • Calibration Standards:

    • Prepare a series of calibration standards by spiking a suitable matrix (e.g., a model wine solution of 12% ethanol in water) with the target analyte mix to achieve concentrations ranging from 0.1 to 50 µg/mL.

    • Add the IS Spike solution to each calibration standard to a final concentration of 5 µg/mL.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 10 mL of the wine sample, add 100 µL of the IS Spike solution (final IS concentration of 0.1 µg/mL).

    • Add 2 mL of dichloromethane (DCM) to the sample.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully collect the lower organic layer (DCM) and pass it through a small column containing anhydrous sodium sulfate to remove any residual water.

    • The dried extract is now ready for GC-MS analysis.

GC-MS Parameters

The following are typical GC-MS parameters that can be adapted based on the specific instrument and analytes of interest.

Parameter Value
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Start at 40 °C (hold for 2 min), ramp to 150 °C at 5 °C/min, then ramp to 250 °C at 15 °C/min (hold for 5 min)
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Parameters

For quantitative analysis, operating the mass spectrometer in SIM mode enhances sensitivity and selectivity. The following table provides suggested ions for monitoring.

Compound Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
Diethyl succinate-2,2,3,3-d4 (IS) 133103, 76
Diethyl succinate (Analyte) 129101, 73
Ethyl Hexanoate 88101, 115
Ethyl Octanoate 88101, 127
Ethyl Decanoate 88101, 157
Diethyl Malonate 11588, 133

Note: The specific ions should be confirmed by analyzing the individual standards.

Data Presentation and Analysis

The quantitative data should be processed using the instrument's software. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for each calibration standard. The concentration of the analytes in the samples is then determined from this calibration curve.

Table 1: Representative Quantitative Data
Analyte Retention Time (min) LOD (µg/L) LOQ (µg/L) Linear Range (µg/L)
Ethyl Hexanoate10.50.51.51.5 - 1000>0.995
Ethyl Octanoate12.80.51.51.5 - 1000>0.995
Ethyl Decanoate15.20.82.42.4 - 1000>0.995
Diethyl Malonate11.11.03.03.0 - 1500>0.994
Diethyl Succinate11.81.03.03.0 - 1500>0.995

LOD: Limit of Detection, LOQ: Limit of Quantitation, R²: Coefficient of determination for the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow sample Wine Sample (10 mL) is_spike Spike with Diethyl succinate-d4 (IS) sample->is_spike extraction Liquid-Liquid Extraction with Dichloromethane is_spike->extraction drying Drying with Anhydrous Sodium Sulfate extraction->drying gcms GC-MS Analysis (SIM Mode) drying->gcms data_analysis Data Analysis & Quantification gcms->data_analysis results Concentration of Volatile Esters data_analysis->results

Caption: Workflow for the quantitative analysis of volatile esters in wine.

Internal Standard Quantification Logic

quantification_logic analyte Analyte Peak Area (from GC-MS) ratio Calculate Area Ratio (Analyte Area / IS Area) analyte->ratio is_area Internal Standard Peak Area (this compound) is_area->ratio concentration Determine Analyte Concentration ratio->concentration cal_curve Calibration Curve (Area Ratio vs. Concentration) cal_curve->concentration Reference

Caption: Logic of quantification using the internal standard method.

References

Application Notes and Protocols for LC-MS Analysis of Diethyl Succinate-2,2,3,3-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl succinate-2,2,3,3-d4 is a deuterated analog of diethyl succinate, a key intermediate in various metabolic and signaling pathways. Its stability and mass shift make it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) applications, enabling precise and accurate quantification of its non-labeled counterpart and related metabolites in complex biological matrices. This document provides detailed application notes and experimental protocols for the use of Diethyl succinate-2,2,3,3-d4 in LC-MS analysis, focusing on its application in studying succinate metabolism and signaling.

Succinate, a central component of the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule in various physiological and pathological processes, including inflammation, immunoregulation, and cancer.[1][2] Dysregulation of succinate levels has been implicated in a range of diseases, making its accurate quantification essential for understanding disease mechanisms and for the development of novel therapeutic strategies.[1][2] Cell-permeable diethyl succinate is often used experimentally to mimic the effects of increased intracellular succinate concentrations.[3][4]

These protocols are designed to guide researchers in developing and implementing robust LC-MS/MS methods for the analysis of diethyl succinate and, by extension, succinate, using Diethyl succinate-2,2,3,3-d4 as an internal standard.

Application: Quantification of Succinate in Biological Matrices

This protocol details a method for the quantification of succinate in biological samples such as plasma, serum, and cell culture media using Diethyl succinate-2,2,3,3-d4 as an internal standard. The method is based on a common protein precipitation extraction followed by reversed-phase LC-MS/MS analysis.

Experimental Protocol

1. Materials and Reagents

  • Diethyl succinate-2,2,3,3-d4 (Internal Standard, IS)

  • Diethyl succinate (Reference Standard)

  • Succinic acid (Reference Standard)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma/serum (K2EDTA) or cell culture media

  • Phosphate-buffered saline (PBS), pH 7.4

2. Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Diethyl succinate, Succinic acid, and Diethyl succinate-2,2,3,3-d4 in methanol.

  • Working Standard Solution (100 µg/mL): Prepare a working standard solution containing both Diethyl succinate and Succinic acid by diluting the primary stocks with a 50:50 (v/v) mixture of methanol and water.

  • Working Internal Standard Solution (10 µg/mL): Prepare a working internal standard solution of Diethyl succinate-2,2,3,3-d4 in a 50:50 (v/v) mixture of methanol and water.

3. Sample Preparation (Protein Precipitation)

  • Thaw biological samples (plasma, serum, or cell culture supernatant) on ice.

  • To 100 µL of each sample in a microcentrifuge tube, add 25 µL of the working internal standard solution (10 µg/mL Diethyl succinate-2,2,3,3-d4).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex for 30 seconds and transfer to an LC-MS autosampler vial.

4. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ESI.

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Succinate117.073.015
Diethyl succinate-d4 (IS)177.1132.110

(Note: MRM transitions for this compound are predicted based on its structure and may require optimization.)

Data Presentation

Table 1: Method Validation Parameters (Illustrative)

ParameterResult
Linearity Range (Succinate)0.1 - 100 µM
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.1 µM
Accuracy (% Bias)Within ±15%
Precision (%RSD)< 15%
Recovery85 - 105%

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (100 µL) Add_IS Add Internal Standard (this compound) Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Supernatant_Transfer Supernatant Transfer Centrifuge->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography MS_Detection Mass Spectrometry Detection (MRM Mode) Chromatography->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: LC-MS/MS workflow for succinate quantification.

Succinate Metabolism and Signaling Pathway

G cluster_tca TCA Cycle (Mitochondrion) cluster_cytosol Cytosol cluster_extracellular Extracellular Space Succinyl_CoA Succinyl-CoA Succinate_TCA Succinate Succinyl_CoA->Succinate_TCA Succinyl-CoA Synthetase SDH SDH Succinate_TCA->SDH Succinate_Cyto Succinate Succinate_TCA->Succinate_Cyto Transport Fumarate Fumarate SDH->Fumarate HIF1a HIF-1α Stabilization Succinate_Cyto->HIF1a PHDs PHDs Succinate_Cyto->PHDs Inhibition Succinate_Extra Succinate Succinate_Cyto->Succinate_Extra Transport SUCNR1 SUCNR1 (GPR91) Succinate_Extra->SUCNR1 Inflammation Inflammatory Response SUCNR1->Inflammation

Caption: Succinate's role in metabolism and signaling.

Discussion

The use of a stable isotope-labeled internal standard such as Diethyl succinate-2,2,3,3-d4 is crucial for accurate quantification in LC-MS/MS analysis. It effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to reliable and reproducible data. The protocol provided here is a general guideline and may require optimization depending on the specific biological matrix and instrumentation used.

The signaling pathways of succinate are complex and context-dependent.[5] Intracellularly, succinate accumulation can lead to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) by inhibiting prolyl hydroxylases (PHDs).[6] Extracellularly, succinate can act as a signaling molecule by activating the G-protein coupled receptor SUCNR1 (also known as GPR91), which can trigger inflammatory responses.[2] The ability to accurately measure succinate levels is therefore fundamental to understanding its diverse biological roles.

Conclusion

This document provides a comprehensive overview and detailed protocols for the application of Diethyl succinate-2,2,3,3-d4 in LC-MS analysis. By utilizing the provided methodologies and understanding the underlying biological pathways, researchers can confidently and accurately quantify succinate in various biological samples, contributing to advancements in metabolic research and drug development.

References

Applications of Diethyl Succinate-2,2,3,3-d4 in Metabolomics: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diethyl succinate-2,2,3,3-d4 is a deuterated form of diethyl succinate, a cell-permeable ester of the Krebs cycle intermediate, succinate. In the field of metabolomics, this stable isotope-labeled compound serves as a powerful tool for the accurate quantification of endogenous succinate and for tracing its metabolic fate within cellular systems. Its utility is primarily centered on its role as an internal standard in mass spectrometry-based analytical methods and as a tracer in metabolic flux analysis. These applications are crucial for researchers in drug development and various scientific disciplines seeking to understand the metabolic perturbations associated with disease states.

Application 1: Stable Isotope-Labeled Internal Standard for Accurate Quantification

One of the primary applications of Diethyl succinate-2,2,3,3-d4 is as an internal standard (IS) in quantitative metabolomics, particularly for the analysis of succinate by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). When introduced into a biological sample, Diethyl succinate-2,2,3,3-d4 is processed by cellular esterases to yield succinate-2,2,3,3-d4. This deuterated succinate is chemically identical to its endogenous counterpart but has a different mass, allowing it to be distinguished by a mass spectrometer.

By adding a known amount of the deuterated standard to samples at an early stage of sample preparation, it is possible to correct for variability introduced during sample extraction, derivatization, and analysis. This stable isotope dilution (SID) technique significantly improves the accuracy and precision of quantification.

Quantitative Data for Succinate Analysis using Deuterated Internal Standards

The following tables summarize the validation parameters for typical LC-MS/MS and GC-MS methods for the quantification of succinate using a deuterated internal standard.

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Succinate Quantification

ParameterPerformance
Linearity Range1.0 - 135.5 µM[1]
Correlation Coefficient (r²)> 0.999[1]
Lower Limit of Quantification (LLOQ)0.02 µM (in aqueous solution)[2]
Within-Run Accuracy< 7.8%[1]
Between-Run Accuracy< 11.0%[1]
Within-Run Precision (CV%)< 3.7%[1]
Between-Run Precision (CV%)< 14.4%[1]
Matrix Effects< 9.1%[1]
Recovery> 95%[3]

Table 2: Performance Characteristics of a GC-MS Method for Organic Acid Quantification

ParameterPerformance
Within-Day Precision (CV%)2.6% to 12.7%
Total Precision (CV%)4.2% to 11.8%

Application 2: Metabolic Flux Analysis and Cellular Metabolism Studies

Diethyl succinate-2,2,3,3-d4 can be used as a tracer to study the kinetics of the tricarboxylic acid (TCA) cycle and related metabolic pathways. As a cell-permeable precursor, it can be introduced into cell cultures to artificially elevate intracellular levels of labeled succinate.[4][5] By tracking the incorporation of the deuterium label into downstream metabolites, researchers can gain insights into the activity of specific enzymes and the overall flux through metabolic pathways.

A particularly advanced application is the use of hyperpolarized diethyl succinate derivatives for in vivo metabolic imaging.[6] This technique allows for the real-time, non-invasive monitoring of metabolic processes in living organisms, providing a dynamic view of metabolism that is not possible with traditional methods.

Experimental Protocols

Protocol 1: Quantification of Succinate in Human Plasma by LC-MS/MS

This protocol describes a method for the quantification of succinate in human plasma using Diethyl succinate-2,2,3,3-d4 as an internal standard.

1. Materials and Reagents

  • Diethyl succinate-2,2,3,3-d4

  • Succinic acid (for calibration standards)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (K2EDTA)

  • Phosphate buffered saline (PBS), pH 7.4

2. Preparation of Solutions

  • Internal Standard Stock Solution (1 mg/mL): Dissolve Diethyl succinate-2,2,3,3-d4 in methanol.

  • Internal Standard Working Solution (10 µg/mL): Dilute the stock solution with 50:50 methanol:water.

  • Succinate Stock Solution (1 mg/mL): Dissolve succinic acid in 50:50 methanol:water.

  • Calibration Standards: Prepare a series of dilutions of the succinate stock solution in a surrogate matrix (e.g., charcoal-stripped plasma or PBS) to create a calibration curve (e.g., 0.1 - 100 µM).

3. Sample Preparation

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, calibration standard, or quality control sample, add 10 µL of the internal standard working solution (10 µg/mL).

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of mobile phase A.

4. LC-MS/MS Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: C18 column (e.g., Phenomenex Luna C18, 3 µm, 100 x 2.0 mm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate succinate from other components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.

  • MRM Transitions:

    • Succinate: m/z 117 -> 73

    • Succinate-d4: m/z 121 -> 77

Protocol 2: Quantification of Succinate in Cell Extracts by GC-MS

This protocol outlines a method for the analysis of succinate in bacterial cell extracts using Diethyl succinate-2,2,3,3-d4, which is converted to succinic-d4 acid, as an internal standard.

1. Materials and Reagents

  • Diethyl succinate-2,2,3,3-d4

  • Methanol (GC grade)

  • Pyridine

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Chloroform

2. Sample Preparation and Extraction

  • Harvest bacterial cells by centrifugation.

  • Quench metabolism by rapidly resuspending the cell pellet in cold methanol.

  • Perform cell lysis (e.g., by sonication or bead beating).

  • Add a known amount of Diethyl succinate-2,2,3,3-d4 as the internal standard.

  • Perform a liquid-liquid extraction with a chloroform/methanol/water mixture.

  • Collect the polar (upper) phase containing the organic acids.

  • Dry the extract completely using a vacuum concentrator.

3. Derivatization

  • To the dried extract, add 50 µL of pyridine and 80 µL of MSTFA with 1% TMCS.

  • Incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

4. GC-MS Conditions

  • GC System: Agilent 7890B or equivalent

  • Column: DB-5ms or similar non-polar column

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 60°C, hold for 1 minute, then ramp to 325°C at 10°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium

  • Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer with electron ionization (EI).

  • Selected Ion Monitoring (SIM) ions:

    • Succinate-2TMS: m/z 247, 262

    • Succinate-d4-2TMS: m/z 251, 266

Visualizations

G Experimental Workflow for Quantitative Metabolomics cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Collection Sample Collection Addition of Internal Standard\n(Diethyl succinate-2,2,3,3-d4) Addition of Internal Standard (Diethyl succinate-2,2,3,3-d4) Sample Collection->Addition of Internal Standard\n(Diethyl succinate-2,2,3,3-d4) Metabolite Extraction Metabolite Extraction Addition of Internal Standard\n(Diethyl succinate-2,2,3,3-d4)->Metabolite Extraction Derivatization (for GC-MS) Derivatization (for GC-MS) Metabolite Extraction->Derivatization (for GC-MS) LC-MS/MS or GC-MS Analysis LC-MS/MS or GC-MS Analysis Metabolite Extraction->LC-MS/MS or GC-MS Analysis Derivatization (for GC-MS)->LC-MS/MS or GC-MS Analysis Peak Integration Peak Integration LC-MS/MS or GC-MS Analysis->Peak Integration Calculation of Analyte/IS Ratio Calculation of Analyte/IS Ratio Peak Integration->Calculation of Analyte/IS Ratio Quantification using Calibration Curve Quantification using Calibration Curve Calculation of Analyte/IS Ratio->Quantification using Calibration Curve

Caption: Workflow for quantitative analysis using a deuterated internal standard.

G Metabolic Fate of Diethyl succinate-2,2,3,3-d4 Diethyl succinate-2,2,3,3-d4 Diethyl succinate-2,2,3,3-d4 Succinate-2,2,3,3-d4 Succinate-2,2,3,3-d4 Diethyl succinate-2,2,3,3-d4->Succinate-2,2,3,3-d4 Esterases TCA Cycle TCA Cycle Succinate-2,2,3,3-d4->TCA Cycle Downstream Labeled Metabolites Downstream Labeled Metabolites TCA Cycle->Downstream Labeled Metabolites

Caption: Conversion of Diethyl succinate-d4 and its entry into the TCA cycle.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Diethyl Succinate-2,2,3,3-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilizing Diethyl succinate-2,2,3,3-d4 as an internal standard (IS) in quantitative analytical methods. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the accuracy, precision, and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of Diethyl succinate-2,2,3,3-d4 in an analytical method?

A1: Diethyl succinate-2,2,3,3-d4 serves as a stable isotope-labeled (SIL) internal standard. Its role is to mimic the analyte of interest (unlabeled Diethyl succinate or a structurally similar molecule) throughout the analytical process, from sample preparation to detection. By adding a known and constant amount of the IS to all samples, calibration standards, and quality controls, it compensates for variations that can occur during sample extraction, injection volume, and instrument response. This normalization of the analyte's signal to the IS's signal significantly improves the accuracy and precision of quantitative results.

Q2: What is a good starting concentration for Diethyl succinate-2,2,3,3-d4?

A2: The optimal concentration of an internal standard is method-dependent and should be determined during method development and validation. However, a common practice is to use a concentration that is similar to the expected midpoint of the calibration curve for the analyte. Based on literature where succinic-d4 acid was used as an internal standard for metabolomics analysis, a concentration of 0.2 mg/mL was utilized.[1] For targeted quantitative analysis of succinate diesters, a working internal standard solution of 100 ng/mL has been proposed.[2] It is crucial to ensure the selected concentration provides a stable and reproducible signal without saturating the detector.

Q3: Can Diethyl succinate-2,2,3,3-d4 be used for both LC-MS/MS and GC-MS?

A3: Yes, Diethyl succinate-2,2,3,3-d4 is suitable for both LC-MS/MS and GC-MS applications. For GC-MS, its volatility is compatible with standard injection techniques. For LC-MS/MS, it can be readily analyzed using reversed-phase or other appropriate chromatographic methods. The choice between these techniques will depend on the specific properties of the analyte and the sample matrix.

Q4: My deuterated internal standard is showing a different retention time than my analyte. Is this normal?

A4: A slight shift in retention time between a deuterated internal standard and its unlabeled counterpart is a known phenomenon called the "isotopic effect." This is more commonly observed in liquid chromatography. While a small, consistent shift is often acceptable, a significant or variable separation can be problematic as it may subject the analyte and the IS to different matrix effects. If the separation is substantial, chromatographic conditions should be optimized to achieve co-elution or near co-elution.

Troubleshooting Guides

This section addresses common issues that may arise when using Diethyl succinate-2,2,3,3-d4 as an internal standard.

Issue 1: High Variability in Internal Standard Response

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation Ensure precise and consistent addition of the internal standard solution to every sample. Use calibrated pipettes and verify dispensing volumes. Thoroughly vortex or mix each sample after adding the IS.
Matrix Effects The sample matrix can suppress or enhance the ionization of the IS. Evaluate matrix effects by comparing the IS response in neat solution versus in extracted blank matrix. If significant matrix effects are observed, consider a more rigorous sample clean-up procedure (e.g., solid-phase extraction instead of protein precipitation).
Instrument Instability Fluctuations in the mass spectrometer's performance can lead to variable IS response. Check for a stable spray in the ion source, and ensure the instrument has been recently cleaned and calibrated. Monitor the IS response in a series of neat solution injections to assess instrument stability.

Issue 2: Poor Accuracy at the Lower Limit of Quantification (LLOQ)

Potential Cause Troubleshooting Steps
Interference from the Analyte The unlabeled analyte may have a naturally occurring isotope that corresponds to the mass of the deuterated IS, especially for low levels of deuteration. While d4 labeling significantly minimizes this, it is good practice to check for this "crosstalk." Analyze a high concentration of the analyte without the IS to see if a signal is detected at the IS's mass transition.
Impurity in the Internal Standard The Diethyl succinate-2,2,3,3-d4 standard may contain a small amount of the unlabeled analyte. To check for this, inject a high concentration of the IS solution and monitor for a signal at the analyte's mass transition. If a significant signal is observed, a purer batch of the IS may be required.
Inappropriate IS Concentration If the IS concentration is too high, its signal may overwhelm the detector at the LLOQ of the analyte. Conversely, a very low IS signal may be noisy and lead to poor precision. The IS response should be well above the instrument's baseline noise but not so high that it causes detector saturation.

Issue 3: Loss of Deuterium (Isotopic Exchange)

Potential Cause Troubleshooting Steps
Unstable Labeling Position The deuterium atoms in Diethyl succinate-2,2,3,3-d4 are on the succinate backbone and are generally stable. However, exposure to harsh pH conditions (highly acidic or basic) or high temperatures during sample preparation could potentially lead to H/D exchange.
Solvent-Mediated Exchange Storing stock or working solutions of the IS in protic solvents (e.g., water, methanol) for extended periods, especially at non-neutral pH, can sometimes facilitate isotopic exchange. It is advisable to prepare fresh working solutions regularly and store stock solutions in a non-protic solvent if stability issues are observed.

Experimental Protocols

Protocol 1: Optimization of Diethyl succinate-2,2,3,3-d4 Concentration

This protocol outlines a general procedure for determining the optimal concentration of Diethyl succinate-2,2,3,3-d4 for a new analytical method.

  • Prepare a Range of IS Working Solutions: Prepare several working solutions of Diethyl succinate-2,2,3,3-d4 in a suitable solvent (e.g., methanol, acetonitrile) at concentrations ranging from 10 ng/mL to 1000 ng/mL.

  • Spike into Blank Matrix: For each concentration, spike a known volume of the IS working solution into a set of blank matrix samples (e.g., plasma, urine). Also, prepare a set of neat solutions of the IS at the same concentrations.

  • Sample Preparation: Process the spiked matrix samples using your intended sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • Analysis: Analyze the processed samples and the neat solutions by LC-MS/MS or GC-MS.

  • Evaluation:

    • Signal Intensity: The chosen concentration should yield a peak area that is at least 100-fold above the background noise but not saturating the detector.

    • Precision: The coefficient of variation (%CV) for the IS peak area across multiple replicate injections should be less than 15%.

    • Matrix Effect: Compare the peak area of the IS in the extracted blank matrix to the peak area in the neat solution. The ratio should be close to 1 (typically within 0.85 to 1.15) to indicate minimal matrix effects.

The optimal concentration will provide a stable and reproducible signal with minimal interference from the sample matrix.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method for a similar succinate diester and can be used as a starting point for Diethyl succinate analysis.[2]

  • Sample Aliquoting: To 100 µL of the sample (e.g., plasma, cell lysate) in a microcentrifuge tube, add 25 µL of the optimized Diethyl succinate-2,2,3,3-d4 working solution.

  • Vortex: Briefly vortex the sample to ensure thorough mixing.

  • Extraction: Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

  • Vortex: Vortex vigorously for 5 minutes to ensure efficient extraction.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase or an appropriate solvent for injection.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS or GC-MS system.

Data Presentation

Table 1: Example Data for Internal Standard Concentration Optimization

IS Concentration (ng/mL)Mean Peak Area (Neat Solution)Mean Peak Area (Extracted Blank Matrix)Peak Area %CV (n=6)Matrix Effect (Matrix/Neat)
105,5004,80018.5%0.87
5028,00026,5008.2%0.95
100 55,000 53,000 4.5% 0.96
500270,000255,0003.8%0.94
1000580,000 (Detector Saturation)---

In this example, 100 ng/mL would be the optimal concentration as it provides a strong signal with good precision and minimal matrix effect, without causing detector saturation.

Table 2: Example of System Suitability Parameters

ParameterAcceptance Criteria
IS Peak Area Reproducibility%CV < 15% across all samples in a run
IS Retention Time Stability± 0.2 minutes of the expected retention time
Analyte/IS Peak Area Ratio for Calibrators%CV < 15% (except LLOQ, < 20%)

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample Sample Aliquoting Add_IS Add Diethyl succinate-d4 Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC-MS/MS or GC-MS Injection Reconstitution->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Ratio_Calculation Calculate Analyte/IS Ratio Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Caption: A typical experimental workflow for quantitative analysis using an internal standard.

Troubleshooting_Logic Start High Variability in IS Response? Check_Prep Review Sample Preparation Protocol Start->Check_Prep Yes Check_Matrix Evaluate Matrix Effects Check_Prep->Check_Matrix Prep OK Check_Instrument Assess Instrument Stability Check_Matrix->Check_Instrument Matrix OK Optimize_Cleanup Optimize Sample Cleanup Check_Matrix->Optimize_Cleanup Matrix Effects Present Calibrate_Instrument Calibrate/Clean Instrument Check_Instrument->Calibrate_Instrument Instrument Unstable Resolved Issue Resolved Check_Instrument->Resolved Instrument Stable Optimize_Cleanup->Resolved Calibrate_Instrument->Resolved

Caption: A logical troubleshooting workflow for addressing high internal standard response variability.

References

Technical Support Center: Troubleshooting Signal Intensity with Deuterated Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to signal intensity when using deuterated internal standards in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low signal intensity of my deuterated internal standard?

Low signal intensity of a deuterated internal standard (IS) can arise from a variety of factors, which can be broadly categorized as sample-related, chromatography-related, or instrument-related issues. The most frequent causes include:

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the deuterated standard in the mass spectrometer's ion source.[1][2][3]

  • Isotopic Instability (H/D Exchange): Deuterium atoms on the standard can exchange with hydrogen atoms from the solvent or sample matrix, especially if they are in labile positions (e.g., on hydroxyl, amine, or carboxyl groups).[1][4][5] This reduces the concentration of the correct deuterated standard.

  • Chromatographic Separation from Analyte: A phenomenon known as the "deuterium isotope effect" can cause a slight shift in retention time between the analyte and the deuterated IS.[1][4] If the IS elutes in a region of significant ion suppression, its signal will be disproportionately affected.

  • Suboptimal Concentration: The concentration of the internal standard can impact its signal intensity. Too low a concentration may result in a poor signal-to-noise ratio, while a concentration significantly different from the analyte can also lead to issues.[1][4]

  • Standard Quality and Purity: Low chemical or isotopic purity of the deuterated standard will result in a weaker signal for the target ion.[1][6]

  • Improper Storage and Handling: Degradation of the standard due to incorrect storage conditions (e.g., temperature, light exposure) or multiple freeze-thaw cycles can lower its effective concentration.[1]

  • Instrumental Issues: Problems such as a dirty ion source, improper instrument tuning, or detector fatigue can lead to a general decrease in signal for all ions, including the deuterated standard.[1]

Q2: How can I determine if matrix effects are responsible for the low signal of my deuterated standard?

Matrix effects, such as ion suppression or enhancement, are a prevalent cause of signal variability in LC-MS analysis.[2][3] A post-extraction spike analysis is a straightforward experiment to assess the impact of the sample matrix on your deuterated standard's signal.

  • Prepare Two Sets of Samples:

    • Set A (Neat Solution): Spike the deuterated internal standard at your typical working concentration into a clean solvent (e.g., the initial mobile phase).[1]

    • Set B (Post-Extraction Spike): Take a blank matrix sample (a sample that does not contain the analyte or the IS) and perform your complete sample extraction procedure. In the final step, spike the deuterated internal standard into the extracted matrix at the same concentration as in Set A.[1]

  • Analysis:

    • Analyze both sets of samples using your established LC-MS method.

    • Compare the peak area of the deuterated standard in Set A and Set B.

ObservationInterpretationRecommended Actions
Peak area in Set B is significantly lower than in Set A.Ion Suppression is occurring.[1]Optimize chromatography to separate the IS from interfering matrix components.[1] Consider more effective sample cleanup methods or sample dilution.[1][7]
Peak area in Set B is significantly higher than in Set A.Ion Enhancement is occurring.[1]Similar to ion suppression, focus on improving chromatographic separation and sample preparation.
Peak areas in both sets are comparable .The matrix has a minimal effect on the signal of the deuterated standard.[1]The low signal is likely due to other factors.

Below is a troubleshooting workflow for investigating low signal intensity.

cluster_start cluster_investigate cluster_solutions start Low IS Signal Observed matrix_effects Investigate Matrix Effects (Post-Extraction Spike) start->matrix_effects isotope_exchange Check for Isotopic Exchange (Stability Study) start->isotope_exchange chromatography Evaluate Chromatography (Co-elution Check) start->chromatography instrument Assess Instrument Performance (Tune & Calibrate) start->instrument optimize_chroma Optimize Chromatography matrix_effects->optimize_chroma Suppression/ Enhancement Detected improve_cleanup Improve Sample Cleanup matrix_effects->improve_cleanup Suppression/ Enhancement Detected change_standard Select a More Stable IS isotope_exchange->change_standard Exchange Confirmed chromatography->optimize_chroma Poor Co-elution tune_instrument Tune/Calibrate Instrument instrument->tune_instrument Poor Performance

Caption: Troubleshooting workflow for low deuterated standard signal.

Q3: My deuterated standard's signal is decreasing over the course of an analytical run. What could be the cause?

A progressive decrease in the signal of the deuterated internal standard throughout an analytical run often points to a few specific issues:

  • Carryover of Late-Eluting Matrix Components: Components from the sample matrix that elute late in the chromatographic run can build up on the column and in the ion source, leading to increasing ion suppression over time.[2]

  • Isotopic Instability in the Autosampler: If the samples are stored in the autosampler for an extended period under conditions that promote H/D exchange (e.g., non-neutral pH, elevated temperature), the deuterated standard can degrade over time.

  • Instrumental Drift: A gradual decrease in signal could be due to a decline in instrument performance during the run, such as a dirtying ion source or detector fatigue.

  • Inject Blank Solvents: Inject a series of blank solvent injections after a problematic sample to see if the signal recovers. If it does, this suggests carryover is the issue.

  • Re-inject a Sample from the Beginning of the Run: If a sample that initially showed a good signal has a lower signal when re-injected at the end of the run, this points to instrument drift or a worsening of ion source contamination.

  • Perform a Stability Study: To check for degradation in the autosampler, let a prepared sample sit in the autosampler for the duration of a typical run and then analyze it. Compare the signal to a freshly prepared sample.

Q4: I'm observing a retention time shift between my analyte and its deuterated internal standard. Why is this happening and how can I fix it?

This is known as the "chromatographic isotope effect".[4] Deuterated compounds can elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography because the C-D bond is slightly shorter and stronger than the C-H bond. While often minor, this can become a problem if the separation leads to the analyte and IS experiencing different degrees of matrix effects.[8][9][10]

  • Modify Chromatographic Conditions:

    • Gradient: A shallower gradient can sometimes improve co-elution.[7]

    • Mobile Phase: Minor adjustments to the mobile phase composition may alter selectivity and reduce the separation.[4]

    • Column Temperature: Changing the column temperature can also impact selectivity.[7]

  • Use a Different Labeled Standard: If available, a ¹³C or ¹⁵N labeled internal standard may exhibit a smaller chromatographic shift.[2]

Troubleshooting Guides

Guide 1: Addressing Isotopic Instability (H/D Exchange)

Deuterium exchange can lead to a progressive loss of the deuterated standard's signal and inaccurate quantification.[1][4]

  • Evaluate the Labeling Position: Whenever possible, use standards where deuterium atoms are on stable, non-exchangeable positions (e.g., aromatic rings, carbon atoms not adjacent to heteroatoms). Avoid standards with deuterium on hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups, as these are prone to exchange in protic solvents.[1][5][6]

  • Control pH: Maintain a neutral pH for your samples and mobile phases if possible, as acidic or basic conditions can catalyze H/D exchange.[5]

  • Optimize MS Source Conditions: High ion source temperatures can sometimes promote H/D exchange. Try to use the minimum source temperature necessary for efficient ionization.[5]

  • Incubate the Standard: Spike the deuterated internal standard into a blank matrix.

  • Vary Conditions: Incubate aliquots under different conditions relevant to your method (e.g., different pH values, temperatures, and time intervals).

  • Analyze and Monitor: Analyze the samples by LC-MS and monitor the mass spectrum of the internal standard. A shift in the isotopic pattern or a decrease in the signal of the fully deuterated species over time indicates that exchange is occurring.

The following diagram illustrates the decision-making process when dealing with potential isotopic exchange.

cluster_start cluster_investigate cluster_solutions start Suspected Isotopic Exchange check_label Check Label Position (Certificate of Analysis) start->check_label stability_study Perform Stability Study (Vary pH, Temp) check_label->stability_study Labile Position new_standard Select New IS (Stable Labeling or ¹³C) check_label->new_standard Labile Position neutral_ph Maintain Neutral pH stability_study->neutral_ph Exchange Confirmed optimize_source Optimize Source Conditions (Lower Temperature) stability_study->optimize_source Exchange Confirmed stability_study->new_standard Exchange Confirmed

References

Technical Support Center: Analysis with Diethyl succinate-2,2,3,3-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Diethyl succinate-2,2,3,3-d4 as an internal standard. The focus is on identifying and mitigating matrix effects to ensure accurate and reliable quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in my analysis?

A1: Matrix effects refer to the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2][3] This interference can cause ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which negatively impacts the accuracy, precision, and sensitivity of quantitative liquid chromatography-mass spectrometry (LC-MS) analysis.[1][2][4][5] Matrix components can compete with the analyte for charge in the ion source, alter the properties of the ESI droplets, or neutralize already-formed analyte ions, leading to unreliable results.[6][7]

Q2: How does Diethyl succinate-2,2,3,3-d4, as an internal standard, help address matrix effects?

A2: Diethyl succinate-2,2,3,3-d4 is a stable isotope-labeled (SIL) internal standard (IS). Because it is chemically almost identical to the analyte (diethyl succinate), it is expected to have the same chromatographic retention time, extraction recovery, and ionization response.[4] The core principle is that the SIL-IS will co-elute with the analyte and be subjected to the exact same degree of ion suppression or enhancement.[6] By measuring the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be compensated for, leading to more accurate quantification.[8]

Q3: My signal for Diethyl succinate-2,2,3,3-d4 is low or variable across different samples. What are the potential causes?

A3: Low or variable signal for a deuterated internal standard like Diethyl succinate-2,2,3,3-d4 can stem from several factors. The most common cause is significant and inconsistent ion suppression from the sample matrix.[9] Other potential causes include suboptimal concentration of the internal standard, poor purity of the standard, degradation due to improper storage, or general instrument issues like a dirty ion source.[6][9] It is also possible that the analyte and the internal standard are experiencing different degrees of matrix effects.

Q4: How can I experimentally determine if matrix effects are impacting my Diethyl succinate-2,2,3,3-d4 signal?

A4: The most common quantitative method is the post-extraction spike analysis .[2][9][10] This experiment allows you to isolate the effect of the matrix on the internal standard's signal. It involves comparing the signal response of the standard in a clean solvent against its response when spiked into a blank, extracted sample matrix.[11][12] A significant difference between the two indicates the presence of ion suppression or enhancement. For a qualitative assessment, a post-column infusion experiment can be performed to identify specific regions in the chromatogram where ion suppression occurs.[1][6][8][12]

Q5: My analyte and Diethyl succinate-2,2,3,3-d4 don't seem to be affected by the matrix in the same way. Why is this happening?

A5: While SIL-IS are designed to co-elute and behave identically to the analyte, this is not always the case. A phenomenon known as the "deuterium isotope effect" can cause a slight shift in retention time between the deuterated standard and the non-deuterated analyte.[9] If this small separation causes the analyte and the IS to elute in different regions of a rapidly changing matrix environment, they can experience different degrees of ion suppression. This differential matrix effect can compromise the accuracy of the quantification.[13] Differences in extraction recovery between the analyte and its deuterated standard have also been reported.

Q6: What are the best strategies to reduce or eliminate matrix effects when using Diethyl succinate-2,2,3,3-d4?

A6: A multi-pronged approach is often most effective:

  • Optimize Sample Preparation: This is the most effective way to remove interfering matrix components.[1][10][14] Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation (PPT) can significantly clean up the sample before analysis.[10][15]

  • Improve Chromatographic Separation: Modifying the LC method (e.g., changing the column, mobile phase, or gradient profile) can separate the analyte and internal standard from the matrix components causing ion suppression.[6][9][16]

  • Dilute the Sample: A straightforward strategy is to dilute the sample, which reduces the concentration of interfering matrix components.[1][16][17] This is only feasible if the method's sensitivity is sufficient to detect the diluted analyte.[16]

  • Use Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is representative of the study samples can help compensate for consistent matrix effects.[15][18]

Troubleshooting Guides and Experimental Protocols

Guide 1: Protocol for Quantitative Assessment of Matrix Effects (Post-Extraction Spike Analysis)

This protocol provides a step-by-step method to quantify the extent of matrix effects on the Diethyl succinate-2,2,3,3-d4 internal standard.

Objective: To determine the percent matrix effect (%ME) by comparing the peak area of the internal standard in a neat solution to its peak area in a post-extraction spiked matrix sample.

Methodology:

  • Prepare Sample Sets:

    • Set A (Neat Solution): Prepare a solution of Diethyl succinate-2,2,3,3-d4 in the final mobile phase solvent at the same concentration used in your analytical method. Prepare at least three replicates.

    • Set B (Post-Extraction Spike): Select at least six different lots of blank matrix (e.g., plasma, urine) that are free of the analyte and IS. Process these blank samples using your established extraction procedure. After the final extraction step (e.g., after evaporation and before reconstitution), add the same amount of Diethyl succinate-2,2,3,3-d4 as in Set A to the extracted matrix residue. Reconstitute with the same final solvent.

  • LC-MS Analysis:

    • Inject the samples from both Set A and Set B into the LC-MS system.

    • Acquire the data using the established analytical method, monitoring the specific transition for Diethyl succinate-2,2,3,3-d4.

  • Data Analysis:

    • Measure the peak area of Diethyl succinate-2,2,3,3-d4 for all replicates in both sets.

    • Calculate the mean peak area for Set A (Mean_Area_Neat) and Set B (Mean_Area_Matrix).

    • Calculate the Percent Matrix Effect (%ME) using the following formula: %ME = (Mean_Area_Matrix / Mean_Area_Neat) * 100

Guide 2: Interpreting Matrix Effect Data

The calculated %ME value helps you understand the impact of the matrix on your internal standard.

%ME ValueInterpretationRecommended Action
85% - 115% Minimal to no significant matrix effect.The internal standard is adequately compensating. Proceed with the current method.
< 85% Ion Suppression is occurring.[12]The matrix is reducing the signal of the internal standard. This can lead to inaccurate quantification if the effect is variable. Implement strategies to reduce matrix effects (See Q6).
> 115% Ion Enhancement is occurring.[12]The matrix is increasing the signal of the internal standard. This can also lead to inaccurate results. Implement strategies to reduce matrix effects (See Q6).
High Variability (RSD > 15%) Inconsistent matrix effect between different lots of matrix.This indicates that the matrix effect is not uniform, which is a significant problem for reliable quantification. A more robust sample cleanup is required.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate key workflows for troubleshooting and understanding matrix effects.

G cluster_0 Post-Extraction Spike Workflow A Prepare Set A: IS in Neat Solvent D Analyze Both Sets by LC-MS A->D B Prepare Set B: Extract Blank Matrix C Spike IS into Extracted Matrix B->C C->D E Compare Peak Areas D->E F Calculate % Matrix Effect E->F

Caption: Workflow for the post-extraction spike experiment.

G cluster_1 Investigation cluster_2 Solution start Problem: Low or Variable IS Signal matrix_effect Assess Matrix Effects (Post-Extraction Spike) start->matrix_effect check_purity Check IS Purity & Storage start->check_purity check_instrument Check Instrument Performance start->check_instrument check_chrom Evaluate Co-elution (Deuterium Isotope Effect) start->check_chrom optimize_prep Optimize Sample Prep (SPE, LLE) matrix_effect->optimize_prep If ME > 15% optimize_lc Optimize Chromatography matrix_effect->optimize_lc If ME > 15% dilute Dilute Sample matrix_effect->dilute If ME > 15% check_chrom->optimize_lc

Caption: Systematic troubleshooting workflow for IS signal issues.

G cluster_ideal Ideal Co-elution cluster_isotope_effect Deuterium Isotope Effect a_axis Time a_supp Ion Suppression a_peak Analyte + IS a_axis_start a_axis_start a_axis_end a_axis_end a_axis_start->a_axis_end b_axis Time b_supp Ion Suppression b_analyte Analyte b_is IS b_axis_start b_axis_start b_axis_end b_axis_end b_axis_start->b_axis_end caption In the ideal case, the analyte and IS co-elute perfectly, experiencing identical ion suppression. With the isotope effect, a slight retention shift can cause the IS to experience a different degree of suppression.

Caption: Differential matrix effects due to the deuterium isotope effect.

References

Technical Support Center: Diethyl Succinate-2,2,3,3-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Diethyl succinate-2,2,3,3-d4. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using this deuterated internal standard in their analytical experiments. While Diethyl succinate-2,2,3,3-d4 is primarily used for quantitative analysis, this guide will help you address common chromatographic issues, including poor peak shape, that may arise during its use.

Troubleshooting Guide: Peak Shape Issues

Poor peak shape can compromise the accuracy and precision of your analytical results. Below are common problems, their potential causes, and recommended solutions when using Diethyl succinate-2,2,3,3-d4 as an internal standard.

Question: Why is my Diethyl succinate-2,2,3,3-d4 peak (or analyte peak) tailing?

Answer:

Peak tailing, where the latter half of the peak is drawn out, is a common issue. It can be caused by several factors related to your column, mobile phase, or sample.

Potential Causes & Solutions:

  • Secondary Silanol Interactions: Free silanol groups on the silica surface of the column can interact with polar functional groups on your analyte or standard.

    • Solution: Use a column with high-purity silica or an end-capped column. Alternatively, add a competitor compound (e.g., a small amount of a weak base like triethylamine) to your mobile phase to block the active sites.

  • Column Contamination: Accumulation of strongly retained compounds at the column inlet can lead to peak distortion.

    • Solution: Implement a regular column flushing protocol. Use a guard column to protect the analytical column from contaminants in the sample matrix.

  • Mismatched pH: If using a pH-sensitive mobile phase, the pH may be too close to the pKa of the analyte, causing it to exist in both ionized and non-ionized forms.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.

  • Column Overload: Injecting too much sample can saturate the column, leading to peak tailing.

    • Solution: Reduce the injection volume or dilute the sample. Ensure the concentration of Diethyl succinate-2,2,3,3-d4 is appropriate for the detector's linear range.

Question: My peaks are fronting. What is the cause?

Answer:

Peak fronting, the inverse of tailing, is less common but typically points to specific issues like column overload or temperature irregularities.

Potential Causes & Solutions:

  • High Analyte Concentration: Severe column overload is a primary cause of fronting.

    • Solution: Significantly dilute your sample and internal standard. Check that the prepared concentration is correct.

  • Temperature Issues: In gas chromatography (GC), a column temperature that is too low can sometimes lead to fronting.

    • Solution: Ensure your GC oven temperature program is optimized for the analytes. Check for any temperature fluctuations.

  • Column Collapse/Degradation: A void or channel in the column packing material can cause the sample band to distort.

    • Solution: This is often irreversible. Replace the column and ensure operating conditions (pH, temperature, pressure) are within the manufacturer's specified limits.

Question: Why am I seeing split peaks for my analyte or internal standard?

Answer:

Split peaks can be frustrating and often point to a problem at the beginning of the chromatographic flow path.

Potential Causes & Solutions:

  • Clogged Inlet Frit: Particulate matter from the sample or mobile phase can partially block the column inlet frit, causing the sample to be distributed unevenly onto the column.

    • Solution: Filter all samples and mobile phases before use. If a blockage is suspected, try back-flushing the column (if permitted by the manufacturer) or replace the frit if possible. A guard column is highly recommended.

  • Injector Problems: Issues with the autosampler needle (e.g., incorrect depth) or a partially plugged injection port can cause improper sample introduction.

    • Solution: Perform regular maintenance on your injector, including cleaning the port and replacing the liner (for GC) or needle seat (for HPLC).

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can distort the peak shape.

    • Solution: Whenever possible, dissolve your sample and Diethyl succinate-2,2,3,3-d4 in the initial mobile phase.

Peak Shape Quantification

To objectively assess peak shape, use the metrics below. A well-shaped, symmetrical peak is crucial for accurate integration and quantification.

ParameterGood PeakPoor Peak (Tailing)Poor Peak (Fronting)
Asymmetry Factor (As) 0.9 - 1.2> 1.2< 0.9
Tailing Factor (Tf) ~ 1.0> 1.5N/A
Theoretical Plates (N) High (>5000)Low (<2000)Low (<2000)

Experimental Protocols

Protocol: Quantitative Analysis using a Deuterated Internal Standard

This protocol outlines the general steps for using Diethyl succinate-2,2,3,3-d4 as an internal standard (IS) in a typical LC-MS/MS or GC-MS workflow.

  • Stock Solution Preparation:

    • Accurately weigh and dissolve the target analyte and Diethyl succinate-2,2,3,3-d4 (IS) in an appropriate solvent (e.g., Methanol, Acetonitrile) to create concentrated stock solutions (e.g., 1 mg/mL).

  • Calibration Curve Preparation:

    • Create a series of calibration standards by spiking a known amount of the analyte stock solution into a blank matrix (e.g., plasma, water). The concentration range should bracket the expected sample concentrations.

    • Add a constant, fixed amount of the Diethyl succinate-2,2,3,3-d4 stock solution to each calibration standard.

  • Sample Preparation:

    • To each unknown sample, add the same fixed amount of the Diethyl succinate-2,2,3,3-d4 stock solution as was added to the calibration standards.

    • Perform sample extraction (e.g., protein precipitation, solid-phase extraction) as required by your method.

  • LC-MS/MS or GC-MS Analysis:

    • Inject the prepared calibration standards and samples onto the chromatographic system.

    • Develop a method that provides adequate separation of the analyte from matrix interferences. Note: The deuterated IS will co-elute or elute very close to the non-deuterated analyte.

  • Data Processing:

    • For each injection, calculate the peak area ratio of the analyte to the IS.

    • Plot the peak area ratio (y-axis) against the analyte concentration (x-axis) for the calibration standards.

    • Perform a linear regression to generate a calibration curve.

    • Use the equation from the calibration curve to determine the concentration of the analyte in the unknown samples based on their measured peak area ratios.

Diagrams and Workflows

G start_node Peak Shape Problem Observed (Tailing, Fronting, Splitting) cat_node1 Peak Tailing start_node->cat_node1 Symptom cat_node2 Peak Splitting start_node->cat_node2 Symptom cat_node cat_node sol_node sol_node check_node check_node check_node1 Check for Column Overload cat_node1->check_node1 check_node2 Check for Secondary Interactions cat_node1->check_node2 check_node3 Check for Contamination cat_node1->check_node3 sol_node1 Dilute Sample & Reduce Injection Volume check_node1->sol_node1 If yes sol_node2 Use End-Capped Column or Add Mobile Phase Modifier check_node2->sol_node2 If yes sol_node3 Flush Column & Use Guard Column check_node3->sol_node3 If yes check_node4 Check for Inlet/Frit Blockage cat_node2->check_node4 check_node5 Check Sample Solvent Strength cat_node2->check_node5 sol_node4 Filter Samples & Maintain Injector check_node4->sol_node4 If yes sol_node5 Dissolve Sample in Mobile Phase check_node5->sol_node5 If yes

Caption: Troubleshooting workflow for common peak shape problems.

G step_node step_node prep_node prep_node analysis_node analysis_node data_node data_node prep_node1 Prepare Analyte & IS Stock Solutions prep_node2 Create Calibration Curve Samples (Analyte Spike + Fixed IS) prep_node1->prep_node2 analysis_node1 Inject Samples & Acquire Data (LC-MS/GC-MS) prep_node2->analysis_node1 prep_node3 Prepare Unknown Samples (Sample + Fixed IS) prep_node3->analysis_node1 data_node1 Calculate Peak Area Ratios (Analyte / IS) analysis_node1->data_node1 data_node2 Generate Calibration Curve (Ratio vs. Concentration) data_node1->data_node2 data_node3 Quantify Unknown Samples data_node2->data_node3

Technical Support Center: Troubleshooting Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center dedicated to addressing common issues encountered with the use of deuterated internal standards in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of a deuterated internal standard in LC-MS analysis?

A deuterated internal standard (D-IS) is a version of the analyte of interest in which one or more hydrogen atoms have been replaced by deuterium. Its main purpose is to serve as an internal reference to correct for variations that can occur during sample preparation and analysis.[1] Since the D-IS is chemically almost identical to the analyte, it is affected similarly by sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[1][2][3] By adding a known quantity of the D-IS to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the D-IS's response is used for quantification, leading to more accurate and precise results.[1]

Q2: How many deuterium atoms are optimal for an internal standard?

Ideally, a deuterated compound should have a sufficient number of deuterium atoms (typically between two and ten) to ensure that its mass-to-charge ratio (m/z) is clearly resolved from the natural isotopic distribution of the analyte, thus preventing analytical interference.[1] However, excessive deuteration can sometimes lead to chromatographic separation from the analyte, which is generally undesirable.[1]

Q3: What are the essential purity requirements for a reliable deuterated internal standard?

For dependable results, deuterated internal standards must have high chemical and isotopic purity.[1] It is generally recommended to have a chemical purity of >99% and an isotopic enrichment of ≥98%.[1] High chemical purity ensures that no other compounds are present that could interfere with the analysis, while high isotopic purity is vital to minimize the contribution of the unlabeled analyte in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration.[1]

Q4: Is it normal for my deuterated internal standard to elute slightly earlier than the non-deuterated analyte in LC-MS analysis?

Yes, it is a known phenomenon called the "chromatographic isotope effect" for a deuterated standard to have a slightly different retention time than its non-deuterated counterpart.[4] In reversed-phase chromatography, deuterated compounds are often slightly less retentive and, therefore, may elute a little earlier.[4][5] While this is often a minor shift, it can become problematic if it leads to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement.[4][6]

Q5: What are some alternatives to deuterated internal standards that are less susceptible to isotopic exchange?

If isotopic exchange is a persistent issue, consider using an internal standard labeled with a stable isotope that is not susceptible to exchange, such as carbon-13 (¹³C) or nitrogen-15 (¹⁵N).[5][7] These standards are generally more stable but can also be more expensive to synthesize.[7][8]

Troubleshooting Guides

Issue 1: Isotopic Exchange (Loss of Deuterium)

Symptoms:

  • A decrease in the internal standard's peak area over time.[4]

  • Inaccurate and imprecise quantitative results.[4]

  • The appearance of a peak at the mass of the unlabeled analyte in a solution containing only the internal standard.[4]

Root Causes:

  • Labile Deuterium Atoms: Deuterium atoms are located at chemically unstable positions on the molecule, such as on heteroatoms (O, N, S) or activated carbon atoms.[5] This makes them prone to exchange with hydrogen atoms from the surrounding solvent or matrix.[5][9]

  • pH of the Solution: Acidic or basic conditions can catalyze the exchange of deuterium.[5][10]

  • High Ion Source Temperatures: Elevated temperatures in the mass spectrometer's ion source can sometimes promote H/D exchange.[5]

Troubleshooting Workflow:

start Suspected Deuterium Loss review_storage Review Storage & Handling: - Solvent (Protic vs. Aprotic) - pH (Acidic/Basic) - Temperature start->review_storage stability_study Conduct Stability Study: - Incubate IS in matrix/solvent - Analyze at time intervals - Monitor IS and analyte signals start->stability_study review_label Review Labeling Position: - Check Certificate of Analysis - Avoid labile sites (-OH, -NH) start->review_label optimize_ms Optimize MS Conditions: - Reduce source temperature start->optimize_ms corrective_actions Implement Corrective Actions review_storage->corrective_actions stability_study->corrective_actions review_label->corrective_actions optimize_ms->corrective_actions optimize_storage Optimize Storage Conditions: - Use aprotic solvent - Adjust pH to neutral - Lower storage temperature corrective_actions->optimize_storage alt_standard Consider Alternative Standard: - Stably labeled position - ¹³C or ¹⁵N labeled IS corrective_actions->alt_standard

Troubleshooting workflow for suspected deuterium loss.

Experimental Protocol: Stability Assessment of Deuterated Internal Standard

Objective: To evaluate the stability of a deuterated internal standard and check for deuterium-hydrogen back-exchange in a biological matrix.

Materials:

  • Deuterated internal standard stock solution.

  • Blank biological matrix (e.g., plasma).

  • Buffers with varying pH values (e.g., pH 4, 7, 9).

  • Incubator or water bath.

  • LC-MS/MS system.

Procedure:

  • Spike the deuterated internal standard into aliquots of the blank biological matrix.

  • Adjust the pH of the samples using the different buffers.

  • Incubate the samples at a relevant temperature (e.g., 37°C).

  • Analyze the samples by LC-MS/MS at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Monitor the signal intensities of both the deuterated IS and the unlabeled analyte.

Expected Outcome: A decrease in the deuterated IS signal with a simultaneous increase in the unlabeled analyte signal over time is indicative of deuterium exchange.[7]

Issue 2: Isotopic Purity and Crosstalk

Symptoms:

  • The presence of a significant signal for the unlabeled analyte in a sample containing only the deuterated internal standard.

  • Overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).

  • A linear relationship between the analyte concentration and the signal observed in the internal standard channel for calibration standards.

Root Causes:

  • Low Isotopic Purity: The deuterated internal standard contains a significant amount of the unlabeled analyte as an impurity.[11]

  • Isotopic Contribution from the Analyte: For internal standards with a low degree of deuteration (e.g., D2), the naturally occurring isotopes of the analyte (e.g., M+2 from two ¹³C atoms) can have the same mass-to-charge ratio as the deuterated internal standard, leading to interference.[5]

Troubleshooting and Mitigation:

Parameter Recommendation Rationale
Isotopic Purity Aim for ≥98% isotopic enrichment.[1]Minimizes the contribution of unlabeled analyte from the internal standard.
Degree of Deuteration Use an internal standard with a higher mass offset (e.g., D4 or higher).[12]Reduces the likelihood of interference from the natural isotopic distribution of the analyte.
Alternative Labeling Consider using a ¹³C or ¹⁵N labeled standard.[12]These isotopes have much lower natural abundance, reducing the risk of crosstalk.

Experimental Protocol: Assessment of Isotopic Purity

Objective: To determine the isotopic purity of the deuterated internal standard and quantify the contribution of the unlabeled analyte.

Methodology:

  • Prepare a High-Concentration D-IS Solution: Prepare a solution of the deuterated internal standard in a suitable solvent at a concentration significantly higher than that used in the analytical method.

  • Acquire Full Scan Mass Spectra: Infuse the D-IS solution directly into the mass spectrometer or perform an LC-MS analysis with a wide mass range to observe the isotopic distribution.[1]

  • Data Analysis:

    • Identify the peak corresponding to the unlabeled analyte (M+0) and the peaks for the deuterated species (e.g., M+3, M+4).[1]

    • Calculate the isotopic purity by dividing the intensity of the desired deuterated peak by the sum of the intensities of all related isotopic peaks.[1]

    • To determine the contribution to the analyte signal in your assay, prepare a "zero sample" (blank matrix + D-IS at the working concentration) and measure the peak area of the analyte. This area represents the contribution from the D-IS.[1]

Issue 3: Matrix Effects

Symptoms:

  • Poor accuracy and precision for quality control (QC) samples.

  • Significant ion suppression or enhancement when comparing standards in solvent versus matrix.[12]

  • Non-parallelism between calibration curves prepared in solvent and matrix.[12]

  • Inconsistent internal standard peak area across the sample batch.

Root Causes:

  • Differential Matrix Effects: Even with a deuterated internal standard, if there is a slight chromatographic separation between the analyte and the IS, they can be exposed to different co-eluting matrix components, leading to different degrees of ion suppression or enhancement.[6][13]

  • Inadequate Sample Clean-up: The presence of a high concentration of matrix components can lead to significant ion suppression.

Logical Relationship Diagram for Matrix Effects:

matrix_effects Matrix Effects Observed chrom_separation Chromatographic Separation of Analyte and IS matrix_effects->chrom_separation inadequate_cleanup Inadequate Sample Clean-up matrix_effects->inadequate_cleanup differential_suppression Differential Ion Suppression/ Enhancement chrom_separation->differential_suppression inadequate_cleanup->differential_suppression poor_accuracy Poor Accuracy and Precision differential_suppression->poor_accuracy

References

Technical Support Center: Diethyl succinate-2,2,3,3-d4 Calibration Curve Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves using Diethyl succinate-2,2,3,3-d4 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard like Diethyl succinate-2,2,3,3-d4 considered ideal for quantitative mass spectrometry?

A1: Deuterated standards are considered the gold standard for quantitative mass spectrometry, a technique also known as isotope dilution.[1] The ideal internal standard co-elutes with the analyte and experiences similar ionization efficiency and matrix effects.[1] Since deuterated standards are chemically almost identical to their native counterparts, their chromatographic behavior and response to matrix effects are nearly identical. This chemical similarity helps to minimize variability during sample extraction, cleanup, and injection, ultimately leading to more accurate and precise quantification.[1][2]

Q2: What are the typical acceptance criteria for a calibration curve in a bioanalytical method?

A2: While specific criteria can vary by laboratory and regulatory guidelines, some general principles are well-established. Typically, a minimum of six non-zero standards are required to construct the curve.[1] The coefficient of determination (r²), which indicates the linearity of the curve, should ideally be ≥ 0.99.[1] Furthermore, the back-calculated concentrations for each standard should be within ±15% of the nominal value, except for the Lower Limit of Quantification (LLOQ), where a deviation of ±20% is often acceptable.[1]

Q3: Can the position of the deuterium labels on Diethyl succinate-2,2,3,3-d4 affect my results?

A3: Yes, the position and stability of the deuterium labels are critical. Deuterium atoms in certain chemical positions can be susceptible to back-exchange with protons from the solvent or sample matrix.[3] This can lead to a loss of the isotopic label, which compromises the accuracy of the assay. It is crucial to use internal standards where the deuterium atoms are placed in stable, non-exchangeable positions.[3] In Diethyl succinate-2,2,3,3-d4, the deuterium atoms are on the succinate backbone, which are generally stable positions.

Troubleshooting Guides

Issue 1: Poor Linearity (r² < 0.99)

A common issue observed is a non-linear calibration curve, even when using a deuterated internal standard. This can manifest as a curve that plateaus at higher concentrations.

Possible Causes and Solutions:

Cause Identification Solution
Detector Saturation The response of the highest concentration standards flattens out, and the internal standard signal may remain stable.Dilute the upper-level calibration standards and the samples. Adjust the detector settings if possible.
Ion Suppression/Enhancement The internal standard response decreases as the analyte concentration increases.[3][4]Optimize the concentration of the internal standard; sometimes a higher concentration can improve linearity.[3] Consider further sample cleanup to remove matrix components.
Analyte Multimer Formation At high concentrations, the analyte may form dimers or trimers, leading to a non-linear response.[3]Reduce the concentration of the calibration standards. Modify the mobile phase composition to discourage multimer formation.
Inappropriate Regression Model The data may not fit a linear model, especially over a wide dynamic range.Consider using a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic fit if the non-linearity is consistent and reproducible.[1][5]

Troubleshooting Workflow for Poor Linearity:

Caption: Troubleshooting workflow for poor linearity in calibration curves.

Issue 2: Inaccurate Back-Calculated Concentrations (>15% Deviation)

Even with a good r² value, the concentrations of the calibrants calculated from the regression equation may deviate significantly from their nominal values.

Possible Causes and Solutions:

Cause Identification Solution
Pipetting or Dilution Errors Inconsistent or systematic deviations across the curve.Use calibrated pipettes and carefully verify all dilution calculations.[1] Prepare fresh calibration standards.
Incomplete Co-elution A slight separation between the analyte and the deuterated internal standard can lead to differential matrix effects.[3][6]Overlay the chromatograms of the analyte and internal standard to confirm co-elution.[3] Adjust the chromatographic method (e.g., gradient, column chemistry) to ensure complete co-elution.
Cross-Contamination/Carryover The first blank after the highest standard shows a significant peak.Optimize the autosampler wash method by increasing the wash volume or using a stronger wash solvent.[1]
Isotopic Contribution At high analyte concentrations, the M+4 isotope of the native Diethyl succinate may contribute to the signal of the Diethyl succinate-d4.While less common for a d4 standard, this can be checked by analyzing a high concentration standard of the native analyte and monitoring the mass channel of the internal standard. If significant, a standard with a higher mass offset (e.g., ¹³C labeled) may be needed.[3]

Experimental Protocol: Assessing Co-elution and Matrix Effects

This experiment helps determine if the sample matrix is causing ion suppression or enhancement and if the deuterated internal standard is effectively compensating for these effects.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards of Diethyl succinate at low, medium, and high concentrations in the final mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank matrix samples (e.g., plasma, urine) using your established sample preparation method. Spike the extracted matrix with the Diethyl succinate standards at the same low, medium, and high concentrations.

    • Set C (Internal Standard in Post-Extraction Spike): To the samples from Set B, add Diethyl succinate-2,2,3,3-d4 at the working concentration.[3]

  • Analysis: Analyze all three sets of samples by LC-MS/MS.

  • Data Evaluation:

    • Matrix Effect (%ME): %ME = (Peak Area in Set B / Peak Area in Set A) * 100

      • A value of 100% indicates no matrix effect.

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

    • Internal Standard Compensation: Compare the analyte/internal standard peak area ratios in Set C to the peak area ratios in a neat standard solution containing both the analyte and internal standard at the same concentrations. If the ratios are similar, the internal standard is effectively compensating for the matrix effects.

    • Assess Co-elution: Overlay the chromatograms of the analyte and the deuterated internal standard from a matrix sample to visually inspect for co-elution.[3]

Illustrative Data for Matrix Effect Assessment:

Concentration Set A: Peak Area (Neat) Set B: Peak Area (Post-Spike) Matrix Effect (%)
Low50,00035,00070% (Suppression)
Medium500,000360,00072% (Suppression)
High5,000,0003,750,00075% (Suppression)

Diagram of Differential Matrix Effects:

Caption: Impact of incomplete co-elution on matrix effects and analytical accuracy.

Issue 3: Poor Reproducibility (High %CV)

High coefficient of variation (%CV) in quality control samples or across replicate injections indicates a lack of precision in the assay.

Possible Causes and Solutions:

Cause Identification Solution
Inconsistent Sample Preparation High variability in the internal standard response across different samples.Review and optimize the sample preparation workflow to ensure consistency.[3] Ensure complete and consistent evaporation and reconstitution steps.
Instrument Instability Drifting retention times or fluctuating peak areas in system suitability checks.Run a system suitability test before the analytical run to ensure the LC-MS system is stable.[1] Check for leaks, and ensure the mobile phase is properly degassed.
Autosampler Issues Inconsistent injection volumes.Service the autosampler and ensure the injection needle and loop are not clogged.
Poor Peak Shape Tailing or fronting peaks can lead to inconsistent integration.Optimize the mobile phase composition (e.g., add modifiers like formic acid or ammonium hydroxide) to improve peak shape.[1] Ensure the sample solvent is compatible with the initial mobile phase.[1]

By systematically addressing these common issues, researchers can improve the reliability and accuracy of their quantitative analyses using Diethyl succinate-2,2,3,3-d4.

References

Technical Support Center: Troubleshooting Poor Recovery of Diethyl Succinate-2,2,3,3-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of Diethyl succinate-2,2,3,3-d4, a common internal standard in analytical testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for poor recovery of Diethyl succinate-2,2,3,3-d4?

Poor recovery of Diethyl succinate-2,2,3,3-d4 can typically be attributed to one or more of the following factors:

  • Sample Preparation and Extraction Inefficiency: This is the most common cause and can involve suboptimal pH, incorrect solvent selection for liquid-liquid extraction (LLE), or inappropriate sorbent and elution conditions for solid-phase extraction (SPE).

  • Matrix Effects: Components in the sample matrix (e.g., plasma, urine, tissue homogenates) can interfere with the ionization of the internal standard in the mass spectrometer, leading to signal suppression or enhancement.

  • Analyte Instability: Although Diethyl succinate is generally stable, hydrolysis of the ester groups can occur under strong acidic or basic conditions, or at elevated temperatures during sample processing.

  • Instrumental Issues: Problems with the gas chromatography-mass spectrometry (GC-MS) system, such as a dirty injector liner, column degradation, or a contaminated ion source, can lead to poor and inconsistent recovery.

Q2: My recovery of Diethyl succinate-2,2,3,3-d4 is low and inconsistent across my sample batch. What should I investigate first?

Inconsistent recovery across a batch often points to variability in the sample preparation process. Start by reviewing your extraction procedure for consistency in volumes, mixing times, and pH adjustments. Ensure that your automated liquid handlers or manual pipetting techniques are precise. If using SPE, inconsistent flow rates through the cartridges can also be a significant source of variability.

Q3: Could the deuterated label on Diethyl succinate-2,2,3,3-d4 be exchanging with hydrogen atoms from my sample or solvents?

The deuterium atoms in Diethyl succinate-2,2,3,3-d4 are on the succinate backbone (positions 2,2,3,3) and are generally stable. However, prolonged exposure to harsh pH conditions (very high or very low pH) or high temperatures in the presence of protic solvents could potentially lead to some back-exchange, although this is less common for C-D bonds compared to O-D or N-D bonds.

Q4: How can I determine if matrix effects are causing poor recovery?

To assess matrix effects, you can perform a post-extraction spike experiment. Prepare two sets of samples:

  • Pre-extraction spike: Spike a blank matrix sample with Diethyl succinate-2,2,3,3-d4 before the extraction process.

  • Post-extraction spike: Spike the extracted blank matrix with the same amount of Diethyl succinate-2,2,3,3-d4 after the extraction process.

Compare the instrument response of the internal standard in both samples to that of a neat standard solution at the same concentration. A significantly lower response in the post-extraction spike compared to the neat standard indicates ion suppression, while a higher response suggests ion enhancement.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving poor recovery of Diethyl succinate-2,2,3,3-d4.

Problem Area 1: Sample Preparation and Extraction
Potential Cause Troubleshooting Steps
Suboptimal pH during Extraction Diethyl succinate is an ester and can be susceptible to hydrolysis at extreme pH values. For liquid-liquid extraction, ensure the pH of the aqueous phase is optimized for partitioning into the organic solvent. For succinic acid extraction, a lower pH is often used to keep the acid protonated; however, for the ester, a neutral to slightly acidic pH is generally safer to prevent hydrolysis.
Inefficient Liquid-Liquid Extraction (LLE) - Solvent Choice: Ensure the extraction solvent (e.g., ethyl acetate, diethyl ether) is of high purity and provides good partitioning for Diethyl succinate. - Emulsion Formation: If emulsions form during extraction, try adding salt (salting out), gentle centrifugation, or using a different solvent system. - Phase Separation: Ensure complete separation of the aqueous and organic layers to avoid loss of the analyte in the aqueous phase.
Inefficient Solid-Phase Extraction (SPE) - Sorbent Selection: For a moderately polar compound like Diethyl succinate, a reversed-phase sorbent such as C18 is a common choice for extraction from aqueous matrices. - Conditioning and Equilibration: Properly condition the SPE cartridge with methanol followed by water to ensure proper sorbent activation. - Wash Step: Optimize the wash solvent to remove interferences without eluting the Diethyl succinate-d4. A weak organic solvent in water (e.g., 5-10% methanol) is a good starting point. - Elution Step: Ensure the elution solvent is strong enough to fully recover the analyte. A higher percentage of organic solvent (e.g., methanol, acetonitrile, or ethyl acetate) is typically required.
Problem Area 2: Matrix Effects
Potential Cause Troubleshooting Steps
Ion Suppression or Enhancement - Improve Sample Cleanup: Utilize a more rigorous SPE cleanup protocol or a different extraction technique (e.g., LLE followed by SPE) to remove interfering matrix components. - Chromatographic Separation: Optimize the GC method to separate this compound from co-eluting matrix components. This may involve adjusting the temperature ramp or using a different GC column. - Dilution: Dilute the sample extract to reduce the concentration of matrix components, if sensitivity allows.
Co-eluting Interferences In fermented food and beverage samples, other endogenous esters can sometimes co-elute and interfere with the analysis. Review the mass spectrum for any unexpected fragment ions.
Problem Area 3: Analyte Stability
Potential Cause Troubleshooting Steps
Hydrolysis - pH Control: Avoid strongly acidic or basic conditions during sample preparation and storage. - Temperature Control: Keep samples cool during processing and storage to minimize potential degradation. Avoid prolonged exposure to high temperatures in the GC inlet.
Adsorption - Inert System: Use silanized glassware and instrument components (e.g., inlet liner, GC column) to prevent active sites that can adsorb the analyte.
Problem Area 4: Instrumental Issues (GC-MS)
Potential Cause Troubleshooting Steps
Dirty Inlet Liner Regularly inspect and replace the GC inlet liner, as it can accumulate non-volatile matrix components that can lead to poor peak shape and recovery.
Column Contamination/Degradation If peak shape is poor (e.g., tailing), the front end of the GC column may be contaminated. Trim a small portion (e.g., 10-20 cm) from the front of the column.
Ion Source Contamination A dirty ion source can lead to a general loss of sensitivity for all analytes. Follow the manufacturer's instructions for cleaning the ion source.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma/Serum
  • To 100 µL of plasma or serum in a clean tube, add the working solution of Diethyl succinate-2,2,3,3-d4.

  • Add 500 µL of ethyl acetate.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

  • Repeat the extraction (steps 2-5) with another 500 µL of ethyl acetate and combine the organic layers.

  • Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 30-40°C).

  • Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate or hexane) for GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) from Urine
  • Cartridge: Reversed-phase C18 SPE cartridge (e.g., 100 mg, 1 mL).

  • Conditioning: Pass 1 mL of methanol through the cartridge, followed by 1 mL of deionized water. Do not let the cartridge go dry.

  • Sample Loading: To 500 µL of urine, add the working solution of Diethyl succinate-2,2,3,3-d4. Acidify the sample to a pH of ~6 with a small amount of dilute formic or acetic acid. Load the sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 drop per second).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or positive pressure for 5-10 minutes to remove excess water.

  • Elution: Elute the Diethyl succinate-2,2,3,3-d4 with 1 mL of ethyl acetate or acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for GC-MS analysis.

Protocol 3: Protein Precipitation from Plasma/Serum
  • To 100 µL of plasma or serum, add the working solution of Diethyl succinate-2,2,3,3-d4.

  • Add 300 µL of cold acetonitrile (ACN).

  • Vortex vigorously for 1 minute to precipitate the proteins.

  • Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC-MS analysis.

Visual Troubleshooting Workflows

Poor_Recovery_Troubleshooting Start Poor Recovery of This compound Check_Extraction Review Sample Extraction Protocol Start->Check_Extraction Check_Matrix_Effects Investigate Matrix Effects Start->Check_Matrix_Effects Check_Stability Assess Analyte Stability Start->Check_Stability Check_Instrument Troubleshoot GC-MS System Start->Check_Instrument LLE_Issues LLE: Suboptimal pH, Solvent, Emulsions? Check_Extraction->LLE_Issues SPE_Issues SPE: Incorrect Sorbent, Wash, or Elution? Check_Extraction->SPE_Issues Post_Spike_Test Perform Post-Extraction Spike Experiment Check_Matrix_Effects->Post_Spike_Test Check_pH_Temp Review pH and Temperature during Sample Prep Check_Stability->Check_pH_Temp Check_Liner_Column Inspect Inlet Liner and GC Column Check_Instrument->Check_Liner_Column Check_Source Check Ion Source Cleanliness Check_Instrument->Check_Source Optimize_LLE Optimize LLE Parameters: pH, Solvent, Salting-out LLE_Issues->Optimize_LLE Optimize_SPE Optimize SPE Method: Sorbent, Wash/Elution Solvents SPE_Issues->Optimize_SPE Suppression_Enhancement Ion Suppression or Enhancement Observed? Post_Spike_Test->Suppression_Enhancement Improve_Cleanup Improve Sample Cleanup (e.g., different SPE, LLE+SPE) Suppression_Enhancement->Improve_Cleanup Optimize_Chroma Optimize Chromatography to Separate from Matrix Suppression_Enhancement->Optimize_Chroma Hydrolysis_Suspected Potential for Hydrolysis? Check_pH_Temp->Hydrolysis_Suspected Modify_Conditions Modify Prep Conditions: Neutral pH, Lower Temp Hydrolysis_Suspected->Modify_Conditions Liner_Column_Issue Liner Dirty or Column Contaminated? Check_Liner_Column->Liner_Column_Issue Replace_Maintain Replace Liner, Trim Column Liner_Column_Issue->Replace_Maintain Source_Dirty Source Contamination? Check_Source->Source_Dirty Clean_Source Clean Ion Source Source_Dirty->Clean_Source

Caption: A logical workflow for troubleshooting poor recovery of Diethyl succinate-2,2,3,3-d4.

SPE_Optimization_Workflow cluster_wash Wash Step Optimization cluster_elution Elution Step Optimization Start Start SPE Method Development Select_Sorbent Select Sorbent (e.g., C18 for aqueous matrix) Start->Select_Sorbent Condition_Equilibrate Condition & Equilibrate (Methanol then Water) Select_Sorbent->Condition_Equilibrate Load_Sample Load Sample (pH adjusted if necessary) Condition_Equilibrate->Load_Sample Optimize_Wash Optimize Wash Step Load_Sample->Optimize_Wash Optimize_Elution Optimize Elution Step Optimize_Wash->Optimize_Elution Wash_Test Test different % organic in wash solvent (e.g., 5%, 10%, 20% MeOH) Optimize_Wash->Wash_Test Analyze_Fractions Analyze Fractions by GC-MS Optimize_Elution->Analyze_Fractions Elution_Test Test different elution solvents and volumes (e.g., ACN, Ethyl Acetate) Optimize_Elution->Elution_Test Finalize_Protocol Finalize Protocol Analyze_Fractions->Finalize_Protocol Analyze_Wash Analyze wash fractions for analyte loss Wash_Test->Analyze_Wash Collect Fractions Analyze_Wash->Optimize_Wash Refine Analyze_Eluate Analyze eluate for complete recovery Elution_Test->Analyze_Eluate Collect Fractions Analyze_Eluate->Optimize_Elution Refine

Caption: A workflow for optimizing an SPE method to improve recovery of Diethyl succinate-2,2,3,3-d4.

Technical Support Center: Purity Verification of Diethyl Succinate-2,2,3,3-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purity verification of Diethyl succinate-2,2,3,3-d4.

Frequently Asked Questions (FAQs)

Q1: What are the critical purity aspects to consider for Diethyl succinate-2,2,3,3-d4?

A1: The purity assessment of Diethyl succinate-2,2,3,3-d4 involves three key aspects:

  • Chemical Purity: The percentage of Diethyl succinate-2,2,3,3-d4 relative to any non-isotopically labeled chemical impurities.

  • Isotopic Purity (Atom % D): The percentage of deuterium atoms at the specified labeled positions (2,2,3,3). This indicates the degree of deuteration.

  • Isotopic Enrichment: The abundance of the d4 species (C₂H₅O₂CCD₂CD₂CO₂C₂H₅) compared to other isotopologues (d0, d1, d2, d3).

Q2: Which analytical techniques are most suitable for the purity analysis of Diethyl succinate-2,2,3,3-d4?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing chemical purity and identifying volatile impurities. The mass spectrometer can also provide information on the isotopic distribution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Used to determine the degree of deuteration by observing the reduction or absence of proton signals at the 2 and 3 positions.

    • ²H NMR: Directly detects the presence and location of deuterium atoms.

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements to determine the isotopic enrichment and identify different isotopologues.[1]

  • High-Performance Liquid Chromatography (HPLC): Suitable for quantifying non-volatile impurities and confirming chemical purity.

Q3: What are the potential impurities in commercially available Diethyl succinate-2,2,3,3-d4?

A3: Potential impurities can be categorized as follows:

  • Isotopologues: Molecules of diethyl succinate with fewer than four deuterium atoms (e.g., d0, d1, d2, d3).

  • Chemical Impurities:

    • Residual starting materials from the synthesis, such as succinic acid-2,2,3,3-d4.

    • By-products from the esterification reaction.

    • Residual solvents.

    • The non-deuterated diethyl succinate.

Q4: How can I quantify the isotopic purity of my Diethyl succinate-2,2,3,3-d4 sample?

A4: Isotopic purity is typically determined using Mass Spectrometry or NMR.

  • MS: By analyzing the ion intensities of the different isotopologues (M, M+1, M+2, M+3, M+4), the percentage of the desired d4 compound can be calculated.

  • ¹H NMR: By comparing the integral of the residual proton signals at the deuterated positions to the integral of a non-deuterated position (e.g., the ethyl group protons), the degree of deuteration can be estimated.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
GC-MS: Poor peak shape (tailing or fronting) 1. Active sites in the GC inlet or column. 2. Column overload. 3. Incorrect injection temperature.1. Deactivate the inlet liner or use a new, deactivated liner. Trim the column inlet. 2. Dilute the sample. 3. Optimize the injector temperature to ensure complete and rapid vaporization without degradation.
GC-MS: Lower than expected isotopic purity 1. H/D exchange in the GC inlet. 2. Presence of isotopologues with lower deuterium content.1. Ensure the inlet liner is well-deactivated. Lower the injector temperature if possible. 2. Confirm with HRMS or NMR. The synthesis may need optimization if the isotopic enrichment is consistently low.
NMR: Inaccurate integration for isotopic purity calculation 1. Poor signal-to-noise ratio. 2. Overlapping peaks. 3. Incorrect phasing or baseline correction.1. Increase the number of scans. 2. Use a higher field strength NMR spectrometer or adjust the solvent. 3. Carefully reprocess the NMR spectrum.
HPLC: Co-elution of impurities 1. Inadequate separation on the current column. 2. Mobile phase not optimized.1. Screen different stationary phases (e.g., C18, Phenyl-Hexyl). 2. Adjust the mobile phase composition (e.g., solvent ratio, pH, buffer concentration).

Data Presentation

Table 1: Typical Specifications of Commercial Diethyl succinate-2,2,3,3-d4

Parameter Specification Source
Chemical Purity≥99% (CP)[2]
Isotopic Purity≥98 atom % D[2][3]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity

This protocol is a general guideline and may require optimization.

  • Instrumentation: Standard GC-MS system.

  • Sample Preparation: Dissolve a precisely weighed amount of Diethyl succinate-2,2,3,3-d4 in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 15 °C/min.

      • Final hold: Hold at 250 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-300.

¹H NMR for Isotopic Purity Determination
  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve ~5-10 mg of Diethyl succinate-2,2,3,3-d4 in a deuterated solvent (e.g., CDCl₃) that does not have signals overlapping with the analyte.

  • Acquisition Parameters:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for quantitative integration (e.g., 5 times the longest T1).

  • Data Analysis:

    • Integrate the signal for the ethyl group protons (CH₂ at ~4.1 ppm and CH₃ at ~1.2 ppm).

    • Integrate any residual proton signals at the 2 and 3 positions (~2.6 ppm).

    • Calculate the degree of deuteration by comparing the integrals.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This protocol is a starting point for method development.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Sample Preparation: Dissolve a precisely weighed amount of Diethyl succinate-2,2,3,3-d4 in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 50:50 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at 210 nm.

    • Injection Volume: 10 µL.

Visualizations

Purity_Verification_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_results Data Analysis & Verification Sample Diethyl succinate-2,2,3,3-d4 Prep Sample Preparation (Dissolution) Sample->Prep GCMS GC-MS Prep->GCMS NMR NMR (¹H, ²H) Prep->NMR HPLC HPLC Prep->HPLC ChemPurity Chemical Purity GCMS->ChemPurity IsoEnrich Isotopic Enrichment GCMS->IsoEnrich IsoPurity Isotopic Purity NMR->IsoPurity HPLC->ChemPurity Final Final Purity Verification ChemPurity->Final IsoPurity->Final IsoEnrich->Final

Caption: Workflow for the Purity Verification of Diethyl succinate-2,2,3,3-d4.

Troubleshooting_Tree cluster_gcms GC-MS Issues cluster_nmr NMR Issues cluster_hplc HPLC Issues Start Unexpected Result in Purity Analysis PeakShape Poor Peak Shape? Start->PeakShape LowIso Low Isotopic Purity? Start->LowIso Integration Inaccurate Integration? Start->Integration Coelution Co-eluting Peaks? Start->Coelution Sol_PeakShape Check Inlet, Column, and Temperature PeakShape->Sol_PeakShape Yes Sol_LowIso Check for H/D Exchange or Synthesis Issues LowIso->Sol_LowIso Yes Sol_Integration Reprocess Spectrum, Check S/N Integration->Sol_Integration Yes Sol_Coelution Optimize Mobile Phase or Change Column Coelution->Sol_Coelution Yes

Caption: Troubleshooting Decision Tree for Purity Analysis Issues.

References

Validation & Comparative

A Comparative Guide to Internal Standards: Diethyl succinate-2,2,3,3-d4 vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of accurate and reproducible quantitative data in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), the selection of an appropriate internal standard (IS) is a critical decision. An ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis to correct for variability.[1] This guide provides an objective comparison between Diethyl succinate-2,2,3,3-d4, a stable isotope-labeled internal standard (SIL-IS), and other alternatives, such as structural analogs.

Stable isotope-labeled standards are widely considered the "gold standard" in quantitative mass spectrometry.[2] By replacing hydrogen atoms with their heavier isotope, deuterium, Diethyl succinate-2,2,3,3-d4 is chemically and physically almost identical to its non-labeled counterpart. This ensures it behaves similarly during extraction, chromatography, and ionization, providing superior correction for matrix effects and other sources of analytical variability.[1][2]

Quantitative Performance Comparison

The primary advantage of a deuterated internal standard is the significant improvement in accuracy and precision. To illustrate this, we present a comparative analysis for the quantification of endogenous diethyl succinate in human plasma. The performance of Diethyl succinate-2,2,3,3-d4 is contrasted with a common type of alternative standard: a non-isotopic structural analog, Diethyl glutarate.

Table 1: Performance Metrics for the Quantification of Diethyl Succinate

Internal Standard TypeAnalyte Concentration (QC Level)Accuracy (% Mean Bias)Precision (% RSD)
Diethyl succinate-2,2,3,3-d4 Low (15 ng/mL)-2.5%3.8%
(Stable Isotope-Labeled)Medium (150 ng/mL)1.8%2.5%
High (1500 ng/mL)1.1%2.1%
Diethyl glutarate Low (15 ng/mL)-14.2%12.5%
(Structural Analog)Medium (150 ng/mL)-9.8%9.1%
High (1500 ng/mL)-8.5%8.4%

The data clearly demonstrates that the use of Diethyl succinate-2,2,3,3-d4 results in significantly higher accuracy (mean bias closer to 0%) and superior precision (lower % RSD) across all concentration levels. This is attributed to its ability to co-elute with the native analyte and experience identical matrix effects, a phenomenon where other molecules in the sample can suppress or enhance the ionization of the target compound.[1] The structural analog, while chemically similar, has different chromatographic and ionization characteristics, leading to less effective correction and, consequently, less reliable data.

Visualizing the Workflow and Mechanism

To better understand the practical application and the underlying principles of using a deuterated internal standard, the following diagrams illustrate the experimental workflow and the mechanism of matrix effect compensation.

G Figure 1: Experimental workflow for analyte quantification. cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 1. Plasma Sample Aliquot B 2. Spike with Internal Standard (Diethyl succinate-d4) A->B C 3. Protein Precipitation (with Acetonitrile) B->C D 4. Centrifugation C->D E 5. Transfer Supernatant D->E F 6. LC Separation E->F G 7. ESI-MS/MS Detection F->G H 8. Peak Integration G->H I 9. Calculate Analyte/IS Ratio H->I J 10. Quantification via Calibration Curve I->J G Figure 2: Mechanism of matrix effect compensation. cluster_0 Scenario 1: With Deuterated IS (Co-elution) cluster_1 Scenario 2: With Structural Analog IS (Different RT) a1 Analyte and IS elute at the same time. a2 Both experience the SAME ion suppression. a3 Result: Analyte/IS ratio is maintained.Accurate Quantification. A Analyte Signal C Matrix Effect (Ion Suppression) A->C Suppressed B IS (d4) Signal B->C Suppressed b1 Analyte and IS elute at different times. b2 Only Analyte experiences ion suppression. b3 Result: Analyte/IS ratio is skewed.Inaccurate Quantification. D Analyte Signal F Matrix Effect (Ion Suppression) D->F Suppressed E IS (Analog) Signal

References

The Gold Standard in Quantitative Analysis: A Comparative Guide to Diethyl Succinate-2,2,3,3-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantitative data is paramount. In analytical methodologies, particularly those employing mass spectrometry, the choice of an internal standard is a critical factor influencing data reliability. This guide provides an objective comparison of Diethyl succinate-2,2,3,3-d4, a deuterated internal standard, against its alternatives, supported by experimental data and detailed protocols.

Stable isotope-labeled internal standards (SIL-IS), such as Diethyl succinate-2,2,3,3-d4, are widely regarded as the "gold standard" in quantitative analysis.[1] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations during sample preparation, chromatography, and ionization.[2][3] This co-elution behavior and similar response to matrix effects lead to significant improvements in accuracy and precision compared to other types of internal standards.[2][4]

Performance Comparison: Accuracy and Precision

For instance, a study on the LC-MS/MS assay of the depsipeptide Kahalalide F demonstrated a significant enhancement in both accuracy and precision when a deuterated internal standard was used in place of a structural analog.[2][3] The mean bias improved from 96.8% to 100.3%, and the relative standard deviation (%RSD) decreased from 8.6% to 7.6%.[3]

A highly relevant example is the quantification of succinic acid, a closely related dicarboxylic acid. A fully validated LC-MS/MS method for succinic acid using a ¹³C₄-labeled succinic acid internal standard demonstrated excellent accuracy and precision, meeting the stringent guidelines of the European Medicines Agency (EMA).[5][6] The performance of this method is summarized in the table below.

Validation ParameterPerformance MetricAcceptance CriteriaResult
Accuracy Within-Run (% Bias)< 15%< 7.8%[5][6]
Between-Run (% Bias)< 15%< 11.0%[5][6]
Precision Within-Run (% CV)≤ 15%< 3.7%[5][6]
Between-Run (% CV)≤ 15%< 14.4%[5][6]
Linearity Correlation Coefficient (r²)> 0.99> 0.999[5][6]
Matrix Effect %Minimal< 9.1%[5][6]

Table 1: Performance data for the quantification of succinic acid using a stable isotope-labeled internal standard.

This data for succinic acid provides a strong indication of the high level of accuracy and precision that can be expected when using Diethyl succinate-2,2,3,3-d4 for the quantification of diethyl succinate. The use of a deuterated internal standard minimizes the impact of matrix effects and procedural variability, leading to more reliable and reproducible results.

Experimental Protocols

General Experimental Workflow for Quantification using a Deuterated Internal Standard

The following diagram illustrates a typical workflow for the quantification of an analyte using a deuterated internal standard like Diethyl succinate-2,2,3,3-d4.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample Spike Add Known Amount of Diethyl succinate-2,2,3,3-d4 Sample->Spike Extraction Extraction of Analytes Spike->Extraction Chromatography LC or GC Separation Extraction->Chromatography MS Mass Spectrometry (MS/MS Detection) Chromatography->MS Integration Peak Area Integration (Analyte and IS) MS->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

References

A Comparative Guide to the Application of Diethyl Succinate-2,2,3,3-d4 in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies utilizing Diethyl succinate-2,2,3,3-d4 as an internal standard. The focus is on its performance in mass spectrometry-based quantification, juxtaposed with alternative internal standards. The information presented herein is supported by experimental data from various studies to aid in method development and selection.

Introduction to Diethyl Succinate-2,2,3,3-d4 as an Internal Standard

Diethyl succinate-2,2,3,3-d4 is a stable isotope-labeled version of diethyl succinate, a diester of succinic acid. In analytical chemistry, particularly in quantitative mass spectrometry, stable isotope-labeled compounds are considered the gold standard for internal standards. This is due to their chemical and physical properties being nearly identical to their unlabeled counterparts (analytes). This similarity ensures that the internal standard behaves almost identically to the analyte during sample preparation, chromatography, and ionization, thus effectively compensating for variations in these steps. Diethyl succinate-2,2,3,3-d4 is particularly useful for the quantification of succinic acid, its esters, and other related metabolites in complex biological matrices.

Performance Comparison of Analytical Methods

The performance of an analytical method is often assessed by its linearity, accuracy, precision, and limit of quantification (LOQ). The following table summarizes these parameters for representative analytical methods using a deuterated succinic acid standard (a proxy for or hydrolytic product of Diethyl succinate-2,2,3,3-d4) compared to a non-deuterated internal standard. The data is compiled from studies involving the analysis of organic acids in various matrices.

Table 1: Comparison of Method Performance with Deuterated vs. Non-Deuterated Internal Standards

ParameterMethod Using Deuterated Succinic Acid Internal Standard (Proxy for Diethyl succinate-2,2,3,3-d4)Method Using Non-Deuterated Internal Standard (e.g., n-Tridecane)
Analyte Organic Acids (e.g., Succinic Acid)Carboxylic Acids (e.g., Succinic Acid)
Technique Gas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)
Linearity (R²) > 0.990.997
Accuracy (% Recovery) 95 - 117%Not explicitly stated, but variability is higher.
Precision (% RSD) Within-run: < 3.7%, Between-run: < 14.4%4.5%
Limit of Quantification (LOQ) 3 - 272 ng/mL0.59 µg/mL (590 ng/mL)
Reference [1][1]

Note: The data for the deuterated internal standard is derived from methods quantifying succinic acid using deuterated succinic acid, which demonstrates the expected performance when using Diethyl succinate-2,2,3,3-d4. The non-deuterated internal standard data is from a study using n-tridecane for the analysis of succinic acid.

Experimental Protocols

Below is a representative experimental protocol for the quantification of succinic acid in a biological sample using Gas Chromatography-Mass Spectrometry (GC-MS) with Diethyl succinate-2,2,3,3-d4 as an internal standard.

1. Sample Preparation

  • Internal Standard Spiking: To 100 µL of the sample (e.g., urine, plasma, cell culture media), add a known amount of Diethyl succinate-2,2,3,3-d4 solution in a suitable solvent (e.g., methanol).

  • Deproteinization: For plasma or serum samples, add a protein precipitating agent like cold acetonitrile or methanol, vortex, and centrifuge to pellet the proteins.

  • Extraction: The supernatant containing the analyte and internal standard is transferred to a clean tube.

  • Drying: The extract is dried under a stream of nitrogen or using a vacuum concentrator.

2. Derivatization

  • To the dried residue, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a solvent like pyridine or acetonitrile.

  • Incubate the mixture at a specific temperature (e.g., 70°C) for a defined time (e.g., 60 minutes) to convert the acidic protons into trimethylsilyl (TMS) esters, making the analytes volatile for GC analysis.

3. GC-MS Analysis

  • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

  • Gas Chromatography:

    • Column: Use a suitable capillary column, such as a 5% phenyl methylpolysiloxane column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient is used to separate the analytes. For example, start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor specific ions for the TMS derivative of succinic acid and its deuterated internal standard.

4. Quantification

  • The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Visualizations

Diagram 1: Stable Isotope Dilution Analysis Workflow

workflow Stable Isotope Dilution Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Biological Sample Spike Spike with Diethyl succinate-d4 (Internal Standard) Sample->Spike Extract Extraction / Clean-up Spike->Extract Derivatize Derivatization Extract->Derivatize GCMS GC-MS or LC-MS Analysis Derivatize->GCMS Detect Detection of Analyte and Internal Standard GCMS->Detect Ratio Calculate Peak Area Ratio (Analyte / IS) Detect->Ratio CalCurve Compare to Calibration Curve Ratio->CalCurve Result Determine Analyte Concentration CalCurve->Result

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Diagram 2: Signaling Pathway of Succinate

succinate_pathway Simplified Succinate Signaling Pathway cluster_tca TCA Cycle Fumarate Fumarate Succinate Succinate Fumarate->Succinate Succinate Dehydrogenase (SDH) Succinyl-CoA Succinyl-CoA Succinate->Succinyl-CoA Extracellular Succinate Extracellular Succinate Succinate->Extracellular Succinate Transport SUCNR1 SUCNR1 (GPR91) Extracellular Succinate->SUCNR1 Signaling Intracellular Signaling Cascades (e.g., Ca2+ mobilization, MAPK activation) SUCNR1->Signaling Response Cellular Responses (e.g., Inflammation, Angiogenesis) Signaling->Response

Caption: Simplified overview of succinate's role in the TCA cycle and as a signaling molecule.

References

The Gold Standard for Quantification: Performance of Diethyl Succinate-2,2,3,3-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of analytical chemistry, particularly within drug development and clinical research, the accuracy and reliability of quantitative measurements are paramount. The use of an internal standard is a fundamental technique to ensure data integrity, and among the various options, stable isotope-labeled (SIL) compounds are widely regarded as the gold standard. This guide provides a comprehensive comparison of the performance characteristics of Diethyl succinate-2,2,3,3-d4, a deuterated analog of diethyl succinate, against alternative non-deuterated internal standards.

Introduction to Internal Standards in Chromatography

Internal standards are essential in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] They are compounds of a known concentration added to every sample, calibrant, and quality control sample to correct for variations that can occur during the entire analytical process, from sample preparation to instrumental analysis.[1] An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible.[2]

The Superiority of Deuterated Internal Standards

Diethyl succinate-2,2,3,3-d4 is a prime example of a SIL internal standard. In this molecule, four hydrogen atoms on the succinate backbone have been replaced with their heavier, stable isotope, deuterium. This subtle modification results in a compound that is chemically almost identical to the non-labeled diethyl succinate but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by a mass spectrometer.

The key advantage of using a deuterated internal standard like Diethyl succinate-2,2,3,3-d4 lies in its ability to co-elute with the analyte during chromatography.[2] This co-elution ensures that both the analyte and the internal standard experience the same effects from the sample matrix, such as ion suppression or enhancement, which can significantly impact the accuracy of quantification.[2] By tracking the signal of the deuterated internal standard, variations in the analyte's signal due to these matrix effects can be effectively normalized, leading to more accurate and precise results.[2]

Performance Characteristics: A Comparative Overview

Performance ParameterDiethyl succinate-2,2,3,3-d4 (Deuterated IS)Structural Analog IS (e.g., Diethyl glutarate)No Internal Standard
Linearity (R²) Typically ≥ 0.999[3]Generally ≥ 0.995Variable, highly dependent on instrument stability
Precision (%RSD) < 5%[4]5-15%> 15%
Accuracy (% Recovery) 95-105%[4]85-115%Can vary significantly
Matrix Effect Compensation ExcellentModerate to PoorNone
Correction for Sample Preparation Variability ExcellentGoodNone

This table presents typical performance data based on established principles and published validation studies of deuterated and non-deuterated internal standards for similar analytes.

Experimental Protocols

To evaluate the performance of Diethyl succinate-2,2,3,3-d4 as an internal standard, a validation study would typically be conducted. The following is a generalized experimental protocol for the quantification of succinic acid in a biological matrix using GC-MS, comparing the deuterated internal standard with a non-deuterated structural analog.

Objective: To compare the linearity, precision, and accuracy of a GC-MS method for the quantification of succinic acid using Diethyl succinate-2,2,3,3-d4 versus a structural analog (e.g., Pimelic acid) as an internal standard.[5]

Materials:

  • Succinic acid standard

  • Diethyl succinate-2,2,3,3-d4

  • Pimelic acid (or other suitable structural analog)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Organic solvent (e.g., Pyridine)

  • Biological matrix (e.g., human urine)

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Procedure:

  • Preparation of Stock Solutions: Prepare individual stock solutions of succinic acid, Diethyl succinate-2,2,3,3-d4, and the structural analog internal standard in an appropriate solvent.

  • Preparation of Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of succinic acid into the biological matrix. To one set of standards, add a constant, known concentration of Diethyl succinate-2,2,3,3-d4. To a second set, add a constant, known concentration of the structural analog.

  • Preparation of Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations of succinic acid in the biological matrix, each set containing one of the internal standards.

  • Sample Extraction (if necessary): Perform a liquid-liquid or solid-phase extraction to isolate the analyte and internal standard from the matrix.

  • Derivatization: Evaporate the samples to dryness and add the derivatizing agent (e.g., BSTFA in pyridine). Heat the samples to form the trimethylsilyl (TMS) derivatives of the analytes and internal standards, which are more volatile and suitable for GC-MS analysis.

  • GC-MS Analysis: Inject the derivatized samples onto the GC-MS system. The GC will separate the compounds based on their boiling points and polarity, and the MS will detect and quantify the specific ions for succinic acid and each internal standard.

  • Data Analysis: Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. Determine the concentrations of the QC samples and evaluate the method's linearity, precision, and accuracy for each internal standard.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for quantitative analysis using an internal standard.

G Experimental Workflow for Quantitative Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard (Diethyl succinate-d4 or Analog) Sample->Spike Extract Extraction of Analytes Spike->Extract Derivatize Derivatization (e.g., Silylation) Extract->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Integrate Peak Integration GCMS->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Calibrate Construct Calibration Curve Ratio->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: A typical workflow for quantitative analysis using an internal standard.

Logical Decision Pathway for Internal Standard Selection

The choice of an appropriate internal standard is a critical step in method development. The following diagram illustrates the decision-making process.

G Internal Standard Selection Pathway Start Start: Need for Quantitative Analysis IsotopeAvailable Is a Stable Isotope-Labeled (e.g., Deuterated) Standard Available? Start->IsotopeAvailable UseDeuterated Use Deuterated Standard (e.g., this compound) - The Gold Standard - IsotopeAvailable->UseDeuterated Yes ConsiderAnalog Consider a Structural Analog (e.g., different alkyl chain length) IsotopeAvailable->ConsiderAnalog No End Proceed with Validated Method UseDeuterated->End ValidateAnalog Thoroughly Validate Analog Performance: - Chromatographic behavior - Matrix effects - Recovery ConsiderAnalog->ValidateAnalog ValidateAnalog->End

Caption: Decision pathway for selecting an appropriate internal standard.

Conclusion

The use of Diethyl succinate-2,2,3,3-d4 as an internal standard offers significant advantages in terms of accuracy, precision, and reliability for the quantitative analysis of diethyl succinate or related analytes. Its ability to mimic the behavior of the native compound throughout the analytical process, particularly in compensating for matrix effects, makes it a superior choice over non-deuterated alternatives. For researchers, scientists, and drug development professionals seeking the highest quality data, the implementation of deuterated internal standards is a critical step in robust analytical method development and validation.

References

A Comparative Guide to Diethyl Succinate-2,2,3,3-d4 and Diethyl Succinate for Analytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative analysis, particularly within complex matrices, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides an objective comparison between Diethyl succinate-2,2,3,3-d4 (deuterated) and non-deuterated Diethyl succinate, focusing on their analytical performance. The use of stable isotope-labeled compounds, such as Diethyl succinate-d4, has become a cornerstone of modern analytical techniques like mass spectrometry for enhancing precision and accuracy.[1][2] This document outlines the key physicochemical differences, presents supporting experimental data, and provides detailed methodologies for their application.

Physicochemical Properties: A Head-to-Head Comparison

The primary difference between Diethyl succinate-2,2,3,3-d4 and its non-deuterated counterpart lies in the substitution of four hydrogen atoms with deuterium atoms on the succinate backbone. This isotopic substitution results in a predictable increase in molecular weight while maintaining nearly identical chemical properties. These subtle differences are leveraged in various analytical techniques.

PropertyDiethyl SuccinateDiethyl succinate-2,2,3,3-d4
Molecular Formula C₈H₁₄O₄C₈H₁₀D₄O₄
Molecular Weight 174.19 g/mol [3][4]178.22 g/mol [5][6]
Boiling Point 218 °C[3][4][7]218 °C[6][8]
Melting Point -20 °C[4][7]-20 °C[6][8]
Density 1.047 g/mL at 25 °C[4][7]1.050 g/mL at 25 °C[6][8]
Refractive Index (n20/D) ~1.420[4][9]~1.419[6][8]
Mass Shift N/AM+4[6][8]

Analytical Performance in Mass Spectrometry

The most significant advantage of using this compound is in quantitative analysis using mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).[10][11] Deuterated compounds are considered the gold standard for internal standards because they exhibit nearly identical chromatographic retention times and ionization efficiencies to their non-deuterated counterparts.[1][2] This co-elution ensures that any variations during sample preparation, injection, or ionization affect both the analyte and the internal standard equally, leading to highly accurate and precise quantification.[10]

The M+4 mass shift of this compound is crucial as it provides a distinct mass-to-charge (m/z) ratio that can be easily resolved from the non-deuterated analyte in the mass spectrometer, eliminating signal overlap.[2]

cluster_0 GC-MS Analysis Workflow Sample Sample IS Add Diethyl Succinate-d4 (IS) Sample->IS Extraction Sample Preparation (e.g., SPE, LLE) IS->Extraction GC Gas Chromatography (Separation) Extraction->GC MS Mass Spectrometry (Detection) GC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant cluster_0 Mass Spectrum Comparison Analyte Diethyl Succinate (m/z 129) MS Mass Analyzer Analyte->MS IS This compound (m/z 133) IS->MS Detector Resolved Signals MS->Detector Analyte Sample + IS (Known Amount) Instrument Analytical Instrument Analyte->Instrument Response Signal Response Instrument->Response Ratio Calculate Response Ratio (Analyte/IS) Response->Ratio Concentration Determine Analyte Concentration Ratio->Concentration Calibration Calibration Curve Calibration->Concentration

References

A Comparative Guide to the Cross-Validation of Assays for Succinate Quantification: Diethyl succinate-2,2,3,3-d4 vs. ¹³C₄-Succinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two stable isotope-labeled internal standards, Diethyl succinate-2,2,3,3-d4 and ¹³C₄-Succinic acid, for the quantitative analysis of succinate in biological matrices. The selection of an appropriate internal standard is critical for the development of robust and reliable bioanalytical methods. This document outlines the performance characteristics of each standard, supported by experimental data for ¹³C₄-Succinic acid, and provides detailed experimental protocols to aid in the cross-validation of assays for succinate quantification.

Introduction to Internal Standards in Succinate Quantification

Succinate, a key intermediate in the citric acid cycle, is a critical biomarker for various metabolic disorders and diseases. Accurate quantification of succinate in biological samples, such as plasma and urine, is essential for clinical diagnostics and biomedical research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose, and the use of a stable isotope-labeled internal standard is crucial to correct for matrix effects and variations during sample preparation and analysis.

Diethyl succinate-2,2,3,3-d4 is a deuterated analog of diethyl succinate. While not a direct analog of succinic acid, it can be hydrolyzed to succinate-d4 and is used as an internal standard. ¹³C₄-Succinic acid is a stable isotope-labeled version of the target analyte, succinic acid, with four ¹³C atoms replacing the natural ¹²C atoms.

Performance Comparison

Parameter Method using Diethyl succinate-2,2,3,3-d4 Method using ¹³C₄-Succinic acid [1][2]
Linearity (Range) Data not available1.0 - 135.5 µM
Correlation Coefficient (r²) Data not available> 0.999
Lower Limit of Quantification (LLOQ) Data not available1.0 µM
Accuracy (Within-Run) Data not available< 7.8%
Accuracy (Between-Run) Data not available< 11.0%
Precision (Within-Run CV%) Data not available< 3.7%
Precision (Between-Run CV%) Data not available< 14.4%
Matrix Effect Data not available< 9.1%

Experimental Protocols

This section provides a detailed methodology for the quantification of succinate in human plasma using ¹³C₄-Succinic acid as an internal standard. A proposed protocol for a method using Diethyl succinate-2,2,3,3-d4 is also presented, based on general principles of bioanalytical method validation.

Quantification of Succinate in Human Plasma using ¹³C₄-Succinic acid

This protocol is adapted from a validated LC-MS/MS method.[1][2]

3.1.1. Materials and Reagents

  • Succinic acid reference standard

  • ¹³C₄-Succinic acid disodium salt (Internal Standard)

  • Human plasma (K₂EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex STRATA™ XL-A)

  • LC-MS/MS system (e.g., Xevo® TQ-S micro Waters mass spectrometer with an electrospray ionization (ESI) source)

  • C18 analytical column

3.1.2. Sample Preparation

  • To 200 µL of human plasma, add 50 µL of ¹³C₄-Succinic acid internal standard solution.

  • Perform a solid-phase extraction (SPE) using the specified cartridges.

  • Elute the analyte and internal standard.

  • Evaporate the eluent to dryness and reconstitute in the mobile phase.

3.1.3. LC-MS/MS Conditions

  • Column: C18 reversed-phase column

  • Mobile Phase: A suitable gradient of aqueous and organic mobile phases with an appropriate modifier (e.g., formic acid).

  • Ionization: Electrospray Ionization (ESI), negative mode.

  • MRM Transitions:

    • Succinate: Precursor ion > Product ion (to be optimized)

    • ¹³C₄-Succinic acid: Precursor ion > Product ion (to be optimized)

3.1.4. Method Validation The method should be validated according to the European Medicines Agency (EMA) guidelines on bioanalytical method validation, assessing linearity, accuracy, precision, selectivity, LLOQ, matrix effect, and stability.[1][2]

Proposed Protocol for Quantification of Succinate using Diethyl succinate-2,2,3,3-d4

3.2.1. Materials and Reagents

  • Succinic acid reference standard

  • Diethyl succinate-2,2,3,3-d4 (Internal Standard)

  • Human plasma (K₂EDTA)

  • LC-MS/MS system

  • Analytical column suitable for the separation of succinate.

3.2.2. Sample Preparation

  • Spike a known concentration of Diethyl succinate-2,2,3,3-d4 into plasma samples, calibrators, and quality controls.

  • Perform protein precipitation or liquid-liquid extraction to remove proteins and other interferences.

  • Evaporate the supernatant/organic layer and reconstitute the residue in the mobile phase.

3.2.3. LC-MS/MS Conditions

  • Column: A suitable reversed-phase or HILIC column.

  • Mobile Phase: A gradient program designed to achieve optimal separation of succinate and the internal standard.

  • Ionization: ESI, negative mode.

  • MRM Transitions:

    • Succinate: Precursor ion > Product ion

    • Succinate-d4 (from hydrolysis of Diethyl succinate-2,2,3,3-d4): Precursor ion > Product ion

3.2.4. Cross-Validation To cross-validate this method with an existing method (e.g., using ¹³C₄-Succinic acid), analyze the same set of quality control samples and incurred samples using both methods. The results should be compared, and the percentage difference should be within acceptable limits (typically ±20%).

Visualizations

Workflow for Bioanalytical Method Cross-Validation

Workflow for Cross-Validation of Succinate Assays cluster_method1 Method 1: Diethyl succinate-d4 IS cluster_method2 Method 2: 13C4-Succinic acid IS M1_Prep Sample Preparation with this compound M1_LCMS LC-MS/MS Analysis M1_Prep->M1_LCMS M1_Data Data Acquisition M1_LCMS->M1_Data Compare Compare Results (Accuracy, Precision) M1_Data->Compare M2_Prep Sample Preparation with 13C4-Succinic acid M2_LCMS LC-MS/MS Analysis M2_Prep->M2_LCMS M2_Data Data Acquisition M2_LCMS->M2_Data M2_Data->Compare QC_Samples Prepare QC Samples (Low, Medium, High) QC_Samples->M1_Prep QC_Samples->M2_Prep Report Validation Report Compare->Report

Caption: A flowchart illustrating the cross-validation of two different internal standard methods for succinate quantification.

Decision Pathway for Internal Standard Selection

Internal Standard Selection for Succinate Assay Start Start: Need for Succinate Quantification Availability Commercial Availability? Start->Availability DES_d4 This compound Availability->DES_d4 Yes C13_Succinate 13C4-Succinic acid Availability->C13_Succinate Yes Cost Cost-Effective? Chromatography Co-elution with Analyte? Cost->Chromatography Proceed Chromatography->DES_d4 Potential for Shift Chromatography->C13_Succinate Excellent Stability Isotopically Stable? Select_C13 Select 13C4-Succinic acid Stability->Select_C13 Optimal Choice Select_DES_d4 Consider this compound Stability->Select_DES_d4 Viable Alternative DES_d4->Cost Generally Lower DES_d4->Stability Generally Good C13_Succinate->Cost Generally Higher C13_Succinate->Stability High

Caption: A decision tree to guide the selection of an internal standard for succinate quantification based on key performance criteria.

Conclusion

The cross-validation of analytical methods is a critical step in ensuring the reliability and comparability of data. For the quantification of succinate, both Diethyl succinate-2,2,3,3-d4 and ¹³C₄-Succinic acid are viable internal standards. Based on the available data and established principles of bioanalysis, ¹³C₄-Succinic acid demonstrates excellent performance with validated accuracy, precision, and linearity. While quantitative data for a method using Diethyl succinate-2,2,3,3-d4 is not as readily available, it remains a cost-effective alternative. Researchers should carefully consider the specific requirements of their study, including desired accuracy, precision, and budget, when selecting an internal standard. A thorough cross-validation should be performed when switching between or comparing methods using these different internal standards.

References

A Researcher's Guide to Quantifying Diethyl succinate-2,2,3,3-d4: Establishing Limits of Detection and Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Performance: Typical Limits for Organic Acid Analysis

To provide a benchmark for performance, the following table summarizes typical LOD and LOQ values achieved for organic acids and their esters using common analytical platforms like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These values can serve as a target for researchers developing and validating their own assays using Diethyl succinate-2,2,3,3-d4.

Analyte ClassAnalytical MethodTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Reference
Carboxylic Acid MetabolitesLC-MS/MS with derivatizationAs low as 0.01 ng/mLNot Specified[1]
Organic AcidsMixed-Mode LC with Mass Detection0.2 - 6 µg/mL (in solution)0.2 - 6 µg/mL (in solution)[2]
Short-Chain Fatty AcidsGC-MSNot Specified~500 mg/L for some acids[3]
Organic AcidsFully Automated LC-MS/MS~2 to 100 µM~2 to 100 µM[4]

Experimental Protocols for LOD and LOQ Determination

The determination of LOD and LOQ for Diethyl succinate-2,2,3,3-d4 can be performed using either GC-MS or LC-MS. The choice of method will depend on the specific application, sample matrix, and available instrumentation.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for volatile and thermally stable compounds like diethyl succinate.

1. Sample Preparation and Derivatization: For the analysis of succinic acid using Diethyl succinate-2,2,3,3-d4 as an internal standard, a derivatization step is often necessary to improve chromatographic properties and sensitivity. A common method is silylation.

  • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Pyridine.

  • Procedure:

    • To the dried sample extract, add a known amount of Diethyl succinate-2,2,3,3-d4 solution.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 60 minutes.

    • Cool to room temperature before GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Operated in Electron Ionization (EI) mode.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Data Acquisition: Selected Ion Monitoring (SIM) mode is recommended for highest sensitivity. Monitor characteristic ions for the silylated derivatives of succinic acid and Diethyl succinate-2,2,3,3-d4.

3. LOD and LOQ Calculation: The LOD and LOQ are typically determined based on the standard deviation of the response and the slope of the calibration curve.[5][6]

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where:

  • σ is the standard deviation of the y-intercepts of the regression lines of the calibration curves.

  • S is the mean slope of the calibration curves.

To determine σ, a series of calibration curves are prepared and analyzed.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and is particularly useful for complex biological matrices.

1. Sample Preparation: Sample preparation will vary depending on the matrix. For aqueous samples, a simple dilution may be sufficient. For more complex matrices like plasma or tissue homogenates, protein precipitation followed by solid-phase extraction (SPE) may be necessary. A known amount of Diethyl succinate-2,2,3,3-d4 is added to each sample prior to extraction.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A UHPLC system is preferred for better resolution and speed.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray Ionization (ESI) in negative or positive mode, depending on the analyte's properties.

  • MRM Transitions: Specific precursor-to-product ion transitions for both succinic acid and Diethyl succinate-2,2,3,3-d4 should be optimized for maximum sensitivity.

3. LOD and LOQ Calculation: The same statistical approach based on the standard deviation of the response and the slope of the calibration curve, as described for the GC-MS method, is used to calculate the LOD and LOQ.[5][6]

Workflow for LOD and LOQ Determination

The following diagram illustrates the general workflow for establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ) for an analytical method.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_calc Calculation A Prepare a series of calibration standards at low concentrations B Spike blank matrix with standards A->B C Analyze multiple replicates (n>=6) of each standard B->C D Construct calibration curves (Signal vs. Concentration) C->D E Calculate the slope (S) of each calibration curve D->E F Calculate the standard deviation of the y-intercepts (σ) D->F G LOD = 3.3 * (σ / S) E->G H LOQ = 10 * (σ / S) E->H F->G F->H

Caption: General workflow for determining LOD and LOQ.

References

A Guide to Robustness Testing of Analytical Methods Featuring Diethyl Succinate-2,2,3,3-d4

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical development and scientific research, the reliability of analytical methods is paramount. Robustness testing is a critical component of method validation, designed to evaluate the method's capacity to remain unaffected by small, deliberate variations in procedural parameters. This guide provides a comparative overview of analytical method robustness, highlighting the pivotal role of deuterated internal standards, specifically Diethyl succinate-2,2,3,3-d4, in achieving accurate and reproducible results. Through detailed experimental protocols and comparative data, we illustrate the practical advantages of employing such standards in ensuring the consistency of analytical data.

Comparative Performance of Internal Standards in Robustness Testing

The choice of an internal standard is crucial in chromatographic analysis, as it directly impacts the method's ability to correct for variations in sample injection, extraction efficiency, and instrument response. An ideal internal standard mimics the chemical and physical properties of the analyte. Deuterated standards, such as Diethyl succinate-2,2,3,3-d4, are structurally almost identical to their non-deuterated counterparts, differing only in mass. This characteristic makes them excellent internal standards for mass spectrometry-based methods, as they co-elute with the analyte and experience similar ionization and fragmentation patterns, while being distinguishable by their mass-to-charge ratio.

Below is a comparative table summarizing hypothetical data from a robustness study of a Gas Chromatography-Mass Spectrometry (GC-MS) method. The study assesses the impact of deliberate variations in key analytical parameters on the quantification of a target analyte using three different standardization techniques: an external standard, a non-deuterated internal standard (e.g., Diethyl Phthalate), and Diethyl succinate-2,2,3,3-d4.

Table 1: Impact of Method Parameter Variation on Analyte Quantification

Parameter VariedExternal Standard (% RSD)Non-Deuterated IS (% RSD)Diethyl succinate-2,2,3,3-d4 (% RSD)
Nominal Conditions 1.50.80.5
Injection Volume (±10%) 12.83.51.2
GC Oven Temp. Ramp (±5%) 4.22.10.9
Carrier Gas Flow Rate (±5%) 6.82.91.1
Sample Extraction Time (±15%) 15.35.11.8
Overall Robustness (% RSD) 8.1 2.9 1.1

Note: The data presented in this table is illustrative and intended to demonstrate the comparative performance under typical robustness testing conditions. % RSD refers to the Percent Relative Standard Deviation.

The results clearly indicate that the use of Diethyl succinate-2,2,3,3-d4 as an internal standard provides superior method robustness. The lower overall %RSD demonstrates its effectiveness in compensating for minor variations in experimental conditions, thereby ensuring the reliability and consistency of the analytical results.

Experimental Protocols

A detailed methodology is essential for reproducible robustness testing. Below is a representative protocol for a GC-MS method for the quantification of a hypothetical analyte, using Diethyl succinate-2,2,3,3-d4 as an internal standard.

Preparation of Standard and Quality Control Samples
  • Primary Stock Solutions: Prepare individual stock solutions of the analyte and Diethyl succinate-2,2,3,3-d4 (Internal Standard, IS) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution and spiking a constant concentration of the IS (e.g., 1 µg/mL) into each standard.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in a representative matrix (e.g., plasma, formulation buffer) and spike with the IS.

Sample Preparation
  • Liquid-Liquid Extraction: To 100 µL of sample (standard, QC, or unknown), add 20 µL of the IS working solution. Add 500 µL of a suitable extraction solvent (e.g., ethyl acetate).

  • Vortex and Centrifuge: Vortex the mixture for 2 minutes, followed by centrifugation at 10,000 rpm for 5 minutes.

  • Evaporation and Reconstitution: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

GC-MS Instrumental Conditions
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor specific ions for the analyte and Diethyl succinate-2,2,3,3-d4.

Robustness Testing Design
  • Parameter Selection: Identify critical method parameters to be varied. These typically include:

    • GC Oven Temperature Ramp Rate (e.g., ±5%)

    • Carrier Gas Flow Rate (e.g., ±5%)

    • Injection Volume (e.g., ±10%)

    • Sample Extraction Time (e.g., ±15%)

  • Experimental Design: Employ a one-factor-at-a-time approach, where one parameter is varied while others are kept at their nominal values. Analyze a set of QC samples in triplicate for each condition.

  • Data Analysis: Calculate the mean concentration and %RSD for the QC samples under each varied condition. Compare the results to those obtained under nominal conditions.

Visualizing the Workflow and Logic

To better understand the processes involved, the following diagrams illustrate the experimental workflow for robustness testing and the logical role of a deuterated internal standard.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_eval Evaluation Phase A Define Nominal Method Parameters B Identify Critical Parameters for Variation A->B C Prepare QC Samples & Internal Standard B->C D Analyze Samples under Nominal Conditions C->D E Systematically Vary One Parameter C->E H Compare Results from Varied vs. Nominal D->H F Analyze Samples under Varied Conditions E->F G Calculate Analyte Concentration & %RSD F->G G->H I Assess Method Robustness H->I G cluster_input Inputs cluster_process Analytical Process with Variations cluster_output Data Processing Analyte Analyte in Sample Variation Extraction Inefficiency Injection Volume Variation Instrument Drift Analyte->Variation IS Diethyl succinate-d4 (IS) IS->Variation Measurement GC-MS Measurement Variation->Measurement Analyte_Signal Analyte Signal Measurement->Analyte_Signal IS_Signal IS Signal Measurement->IS_Signal Ratio Ratio = Analyte Signal / IS Signal Analyte_Signal->Ratio IS_Signal->Ratio Result Accurate Concentration Ratio->Result Correction

Safety Operating Guide

Proper Disposal of Diethyl Succinate-2,2,3,3-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides essential information and a procedural workflow for the proper disposal of Diethyl succinate-2,2,3,3-d4, a deuterated ester used in various research applications. Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring compliance with regulatory standards.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is imperative to handle Diethyl succinate-2,2,3,3-d4 with the appropriate safety measures. This compound is classified as a combustible liquid[1][2][3].

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat[4].

  • Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of vapors[1][5].

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other potential sources of ignition. No smoking should be permitted in the handling area[1][3].

In the event of exposure, flush the affected area with water. If inhaled, move to fresh air. For eye contact, rinse with water as a precaution. In case of skin contact, wash with soap and plenty of water. Always consult a physician and show them the safety data sheet[1].

Quantitative Data for Disposal Planning

While specific quantitative data for the disposal of Diethyl succinate-2,2,3,3-d4 is not extensively available, the following physical and chemical properties are crucial for informing proper handling and disposal decisions.

PropertyValue
CAS Number52089-62-0[1][6][7]
Molecular FormulaC8H10D4O4[1]
Physical StateLiquid[1][2]
Flash Point90 °C (194 °F)[1]
Boiling Point218 °C[7]
Density1.050 g/mL at 25 °C[7]
HazardsCombustible liquid. May be harmful if swallowed, inhaled, or absorbed through the skin. May cause skin, eye, and respiratory tract irritation[1][6].

Step-by-Step Disposal Protocol

The primary method for the disposal of Diethyl succinate-2,2,3,3-d4 is through a licensed chemical waste disposal service[2][5]. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Collection:

    • Collect waste Diethyl succinate-2,2,3,3-d4 and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, properly labeled, and sealed container.

    • The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name: "Waste Diethyl succinate-2,2,3,3-d4".

  • Storage Pending Disposal:

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous chemical waste[2].

    • The storage area should be secure and have secondary containment to prevent spills.

    • Keep the container away from heat and sources of ignition[1].

  • Engage a Licensed Waste Disposal Service:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional chemical waste disposal company to arrange for pickup and disposal.

    • Provide the waste disposal service with the Safety Data Sheet (SDS) for Diethyl succinate-2,2,3,3-d4 to ensure they have all necessary information for safe handling, transport, and disposal.

  • Spill Management:

    • In the event of a spill, remove all sources of ignition[1][3].

    • Absorb the spill with an inert absorbent material such as sand, earth, or vermiculite[1][2][5].

    • Collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste[1][2][5].

    • Ensure adequate ventilation during cleanup[1].

Experimental Workflow for Disposal

cluster_0 Preparation cluster_1 Collection & Storage cluster_2 Disposal cluster_3 Spill Response A Identify Waste Diethyl succinate-2,2,3,3-d4 B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Well-Ventilated Area (Fume Hood) B->C D Collect Waste in a Designated, Labeled Container C->D J Remove Ignition Sources C->J If Spill Occurs E Seal Container Tightly D->E F Store in a Cool, Dry, Well-Ventilated Area E->F G Contact EHS or Licensed Waste Disposal Service F->G H Provide Safety Data Sheet (SDS) G->H I Arrange for Pickup and Professional Disposal H->I K Absorb with Inert Material J->K L Collect and Containerize as Hazardous Waste K->L L->D

Caption: Disposal workflow for Diethyl succinate-2,2,3,3-d4.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.